Ethyl mandelate
Description
Ethyl mandelate has been reported in Angelica gigas and Artemisia judaica with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057829 | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00026 [mmHg] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
774-40-3, 4358-88-7, 10606-72-1 | |
| Record name | (±)-Ethyl mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL MANDELATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the History and Discovery of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of ethyl mandelate. It includes detailed experimental protocols from early syntheses, a summary of its physical and spectroscopic data, and visualizations of its historical development and synthesis pathway.
Introduction
This compound, the ethyl ester of mandelic acid, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its history is intrinsically linked to the discovery of its parent compound, mandelic acid, and the development of fundamental organic reactions such as esterification. This document traces the path from the initial isolation of the mandelate precursor to the synthesis and characterization of this compound.
Historical Timeline and Discovery
The journey to the synthesis of this compound began with the discovery of its precursor, mandelic acid.
1831: Discovery of Mandelic Acid
The German pharmacist Ferdinand Ludwig Winckler is credited with the discovery of mandelic acid in 1831. He isolated the compound by heating amygdalin, a substance extracted from bitter almonds, with diluted hydrochloric acid. The name "mandelic acid" is derived from the German word for almond, "Mandel".
Late 19th Century: Advancements in Synthesis
Following its discovery, various methods for the synthesis of mandelic acid were developed. A common laboratory preparation involves the acid-catalysed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde.
1895: The Advent of Fischer-Speier Esterification
The direct synthesis of esters from carboxylic acids and alcohols was revolutionized in 1895 when Emil Fischer and Arthur Speier described a straightforward and effective method known as Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing a carboxylic acid and an alcohol, and it quickly became a standard procedure in organic synthesis.
Early 20th Century: First Synthesis of this compound
While the exact date and the first researchers to synthesize this compound are not definitively documented in a landmark publication, it is highly probable that its first preparation occurred shortly after the publication of the Fischer-Speier esterification method. The reaction of mandelic acid with ethanol in the presence of an acid catalyst would have been a logical application of this new, powerful technique. An early detailed study involving the esterification of mandelic acid was published by A. McKenzie in 1904, which provides insight into the experimental practices of the time.
Historical Development of this compound
Caption: A timeline illustrating the key milestones leading to the synthesis of this compound.
Experimental Protocols
While the seminal publication for the first synthesis of this compound is not available, the following protocol is based on early 20th-century esterification methods and provides a detailed representation of how the synthesis would have been conducted. This protocol is adapted from the principles of Fischer-Speier esterification.
Protocol: Synthesis of this compound via Fischer-Speier Esterification
Objective: To synthesize this compound from mandelic acid and ethanol using an acid catalyst.
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Diethyl ether
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to allow the esterification to proceed towards completion.
-
Work-up:
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water to remove the excess ethanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash again with water to remove any residual salts.
-
-
Extraction and Drying:
-
Extract the this compound from the aqueous layer using diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the diethyl ether by distillation.
-
Purify the resulting crude this compound by vacuum distillation.
-
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound, compiled from various chemical and spectroscopic databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| CAS Number | 774-40-3 | [2] |
| Appearance | Colorless to white solid or semi-solid or liquid | |
| Melting Point | 24-27 °C | |
| Boiling Point | 253-255 °C (at 760 mmHg) | |
| 103-105 °C (at 2 mmHg) | ||
| Density | 1.13 g/cm³ (at 20 °C) | |
| Refractive Index (n_D) | 1.5136 (at 25 °C) | |
| Solubility | Soluble in methanol, chloroform, and other organic solvents. |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~1.2 (t, 3H, -CH₃), ~3.5 (s, 1H, -OH), ~4.2 (q, 2H, -OCH₂-), ~5.1 (s, 1H, -CH(OH)-), ~7.3-7.4 (m, 5H, Ar-H) | |
| ¹³C NMR | Signals typically observed around δ 14.1 (-CH₃), 62.5 (-OCH₂-), 72.5 (-CH(OH)-), 126-129 (Ar-C), 138 (ipso-Ar-C), 174 (C=O). | |
| IR (Infrared) | Broad peak ~3500 cm⁻¹ (O-H stretch), ~3000 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1735 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch). | |
| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 180. Key fragments often observed at m/z 107 (C₇H₇O⁺) and 77 (C₆H₅⁺). |
Conclusion
The discovery and synthesis of this compound are rooted in foundational moments of organic chemistry. From the initial isolation of mandelic acid to the development of efficient esterification methods, the path to obtaining this important chiral intermediate highlights the progression of chemical science. The physical and spectroscopic data presented provide a clear chemical identity for this compound, which continues to be a crucial component in the synthesis of a wide range of pharmaceutical compounds.
References
An In-depth Technical Guide to the Core Chemical Properties of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) is an alpha-hydroxy ester of significant interest in the pharmaceutical and fine chemical industries.[1] Its chiral center makes it a valuable building block in the asymmetric synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and an examination of its role in relevant biochemical pathways.
Physicochemical Properties
The core physicochemical properties of this compound are summarized below. These values represent a consensus from various literature sources and are crucial for its handling, characterization, and application in synthesis and formulation.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| CAS Number | 774-40-3 (racemic) | [2] |
| Appearance | Colorless liquid or white solid | [2] |
| Melting Point | 24-27 °C | |
| Boiling Point | 253-255 °C (at 760 mmHg) | |
| Density | 1.13 g/cm³ (at 20 °C) | |
| Solubility | Soluble in methanol and other common organic solvents. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.42-7.29 (m, 5H, Ar-H)
-
δ 5.14 (s, 1H, CH-OH)
-
δ 4.20 (q, J=7.1 Hz, 2H, O-CH₂-CH₃)
-
δ 3.95 (br s, 1H, OH)
-
δ 1.17 (t, J=7.1 Hz, 3H, O-CH₂-CH₃)
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3000 | C-H stretch (aromatic and aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1200 | C-O stretch (ester and alcohol) |
| ~700 | C-H bend (aromatic) |
Mass Spectrometry (MS)
Under Electron Ionization (EI) conditions, the mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 180, with characteristic fragmentation patterns.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and spectroscopic properties of this compound.
Determination of Melting Point (Mel-Temp Apparatus)
This protocol describes the determination of the melting point of solid this compound using a Mel-Temp apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Mel-Temp apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a capillary tube with the sample to a height of approximately 2-3 mm by tapping the sealed end on a hard surface.
-
Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.
-
For a preliminary determination, rapidly heat the sample to get an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, prepare a new sample and heat at a rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Boiling Point (Thiele Tube Method)
This micro-boiling point method is suitable for determining the boiling point of liquid this compound with a small sample volume.
Materials:
-
This compound sample
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube containing mineral oil
-
Bunsen burner or microburner
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Add 0.5-1 mL of this compound to a small test tube.
-
Place a capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the thermometer so that the test tube and thermometer bulb are immersed in the mineral oil within the Thiele tube. The oil level should be above the sample level but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube with a small flame, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.
Spectroscopic Analysis Protocols
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for the proton chemical shift range (~12 ppm).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Procedure:
-
Ensure the ATR crystal of the spectrometer is clean. Record a background spectrum.
-
Place a small drop of liquid this compound or a small amount of the solid onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Synthesis of this compound
This compound is commonly synthesized via the Fischer esterification of mandelic acid with ethanol, using an acid catalyst.
Fischer Esterification of Mandelic Acid
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of mandelic acid).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Biochemical Pathways
This compound is related to the mandelate metabolic pathway, which is found in some microorganisms like Pseudomonas putida. This pathway is involved in the catabolism of mandelic acid.
The Mandelate Pathway
The mandelate pathway allows certain bacteria to utilize mandelate as a sole source of carbon and energy. The key steps involve the conversion of mandelate to benzoate, which then enters central metabolism.
Caption: The Mandelate Pathway for the catabolism of mandelate.
Safety Information
This compound is classified as an eye irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of safety glasses and gloves. Work should be conducted in a well-ventilated area.
Conclusion
This technical guide has provided a detailed overview of the fundamental chemical properties of this compound, complete with experimental protocols for their determination and a look into its synthesis and related biochemical pathways. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
References
The Stereochemistry and Chirality of Ethyl Mandelate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl mandelate, the ethyl ester of mandelic acid, is a pivotal chiral building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its stereochemistry plays a crucial role in the biological activity and efficacy of the final products. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including its synthesis, the properties of its enantiomers, and methods for their separation and analysis. Detailed experimental protocols for enantioselective synthesis and kinetic resolution are presented, alongside a comparative analysis of the physicochemical properties of the (R)- and (S)-enantiomers.
Introduction: The Significance of Chirality
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical and fine chemical industries. The two mirror-image forms of a chiral molecule are known as enantiomers. In biological systems, which are themselves chiral, enantiomers of a drug can interact differently with enzymes and receptors. This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even cause adverse effects. Consequently, the synthesis of enantiomerically pure compounds is of paramount importance for developing safer and more effective drugs. This compound serves as a key chiral synthon, or building block, in the production of such complex chiral molecules.[1]
This compound possesses a single stereocenter at the α-carbon, the carbon atom bonded to the hydroxyl group, the phenyl group, the ester group, and a hydrogen atom. This gives rise to two enantiomers: (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate.
Physicochemical Properties of this compound Enantiomers
The enantiomers of this compound share the same chemical formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ).[2][3][4] However, they differ in their interaction with plane-polarized light, a property known as optical activity. The (R)-enantiomer is levorotatory (rotates plane-polarized light to the left, denoted by "-"), while the (S)-enantiomer is dextrorotatory (rotates plane-polarized light to the right, denoted by "+"). A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive.
The distinct stereochemistry of the enantiomers also leads to differences in their physical properties, such as melting point and specific rotation. A summary of these properties is presented in the table below.
| Property | (R)-(-)-Ethyl Mandelate | (S)-(+)-Ethyl Mandelate | Racemic (DL)-Ethyl Mandelate |
| Synonyms | Ethyl D-(-)-mandelate | Ethyl L-(+)-mandelate | Ethyl (±)-mandelate |
| CAS Number | 10606-72-1 | 13704-09-1 | 774-40-3 |
| Melting Point | 33-34 °C | 27.0-30.0 °C | 24-27 °C |
| Boiling Point | 103-105 °C / 2 mmHg | 107 °C / 4 mmHg | 253-255 °C (lit.) |
| Specific Rotation [α]²⁰/D | -133° to -137° (c=3 in CHCl₃) | +135.0° to +140.0° (c=1 in CHCl₃) | Not applicable |
| Appearance | White solid, powder, or crystals | White or colorless to light yellow powder to lump to clear liquid | Colorless to white solid or semi-solid or liquid |
Synthesis of Enantiopure this compound
The production of enantiomerically pure this compound is a key step in its utilization as a chiral building block. Two primary strategies are employed: asymmetric synthesis and kinetic resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral starting material. A common approach for synthesizing enantiopure this compound is the asymmetric reduction of ethyl benzoylformate. This can be achieved using biocatalysts, such as yeast, or chiral chemical catalysts.
Caption: Workflow for the asymmetric synthesis of enantiopure this compound.
Kinetic Resolution of Racemic this compound
Kinetic resolution involves the separation of a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of this compound, enzymatic kinetic resolution using lipases is a widely employed and effective method. The enzyme selectively catalyzes the transformation (e.g., hydrolysis or transesterification) of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.
Caption: Workflow for the kinetic resolution of racemic this compound.
Experimental Protocols
Protocol for Asymmetric Reduction of Ethyl Benzoylformate using Yeast
This protocol describes the biocatalytic reduction of ethyl benzoylformate to (R)-(-)-ethyl mandelate using Saccharomyces cerevisiae.
-
Materials:
-
Ethyl benzoylformate
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose (or other suitable carbon source)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaker incubator
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Yeast Culture Preparation: Prepare a culture medium containing a suitable carbon source (e.g., glucose) in water. Inoculate with Saccharomyces cerevisiae and incubate in a shaker at 30°C until a desired cell concentration is reached (e.g., 140 g/L).
-
Substrate Addition: Add ethyl benzoylformate to the yeast culture. The substrate concentration should be optimized (e.g., 20 g/L).
-
Biotransformation: Continue the incubation at 30°C with shaking for a specified period (e.g., 36 hours). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete, separate the yeast cells from the culture medium by centrifugation.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-(-)-ethyl mandelate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis. Under optimal conditions, conversions of up to 99.8% and enantiomeric excesses of 100% for (R)-(-)-ethyl mandelate have been reported.
-
Protocol for Enzymatic Kinetic Resolution of Racemic this compound
This protocol outlines a general procedure for the kinetic resolution of racemic this compound via lipase-catalyzed hydrolysis.
-
Materials:
-
Racemic this compound
-
Lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7)
-
Organic co-solvent (e.g., acetone)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaker incubator
-
pH meter
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the lipase in a phosphate buffer. Add a solution of racemic this compound in a minimal amount of an organic co-solvent.
-
Enzymatic Reaction: Incubate the mixture at a controlled temperature (e.g., 25-30°C) with shaking. Monitor the progress of the hydrolysis by TLC or chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
-
Work-up:
-
Once the desired conversion is reached, extract the reaction mixture with ethyl acetate.
-
Separate the organic and aqueous layers. The unreacted this compound will be in the organic layer, while the mandelic acid product will be in the aqueous layer (as its salt at neutral pH).
-
Acidify the aqueous layer and extract with ethyl acetate to recover the mandelic acid.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the enantiomerically enriched this compound and mandelic acid.
-
-
Purification: If necessary, purify the products by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the remaining this compound and the produced mandelic acid by chiral HPLC.
-
Analysis of Enantiomeric Purity: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric purity (enantiomeric excess, ee) of this compound.
Workflow for Chiral HPLC Analysis
Caption: Workflow for the determination of enantiomeric excess of this compound by chiral HPLC.
General Protocol for Chiral HPLC Method Development
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on silica gel, are often effective for the separation of mandelate esters.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol or ethanol. The ratio of these solvents is a critical parameter for optimizing the separation. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.
-
Detection: this compound can be detected by UV absorbance, typically at a wavelength around 210-230 nm.
-
Method Development:
-
Screen different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers.
-
Optimize the mobile phase ratio, flow rate, and column temperature to maximize resolution and minimize analysis time.
-
-
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
The stereochemistry and chirality of this compound are of fundamental importance in its application as a building block for pharmaceuticals and other fine chemicals. The ability to synthesize and analyze enantiomerically pure forms of this compound is crucial for ensuring the safety and efficacy of the final products. This guide has provided a detailed overview of the key aspects of this compound's stereochemistry, including the distinct properties of its enantiomers and robust protocols for their synthesis and analysis. The provided workflows and experimental details serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
An In-depth Technical Guide to the Synthesis of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to ethyl mandelate, a key intermediate in the pharmaceutical industry. The following sections detail the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of this important chiral molecule.
Fischer-Speier Esterification of Mandelic Acid
The Fischer-Speier esterification is a classic and straightforward method for the synthesis of this compound from mandelic acid and ethanol. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][2][3]
Reaction Mechanism
The mechanism of the Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of mandelic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Experimental Protocols
Protocol 1: General Laboratory Procedure [3]
-
To a solution of mandelic acid (1.0 eq) in anhydrous ethanol (used in excess, e.g., 10 eq), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data
| Catalyst | Alcohol Excess | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | 10 eq | 4 | ~90 | |
| p-TsOH | 5 eq | 6 | 85-95 | |
| BF₃ | 5 eq | 1 | 96 |
Synthesis from Benzaldehyde via Mandelonitrile
This two-step synthesis involves the formation of mandelonitrile (benzaldehyde cyanohydrin) from benzaldehyde, followed by its conversion to this compound.
Reaction Mechanism
Step 1: Formation of Mandelonitrile
Benzaldehyde reacts with a cyanide source, such as sodium cyanide (NaCN) or hydrogen cyanide (HCN), in the presence of a weak acid to form mandelonitrile. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon of benzaldehyde.
Step 2: Conversion of Mandelonitrile to this compound
Mandelonitrile is then converted to this compound in a one-step process by reacting it with ethanol and a strong acid, such as hydrogen chloride (HCl). This reaction proceeds through the formation of an intermediate imino ether hydrochloride, which is then hydrolyzed to the ester.
Experimental Protocols
Protocol 2: One-Step Conversion of Mandelonitrile to this compound
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 5 moles of ethanol and heat to 55°C.
-
Prepare two separate solutions:
-
Solution A: 2 moles of benzaldehyde cyanohydrin in 5 moles of ethanol.
-
Solution B: 5.4 moles of HCl in 21 moles of ethanol.
-
-
Add both solutions dropwise to the heated ethanol while maintaining the temperature between 55-60°C.
-
After the addition is complete, reflux the mixture for an additional 6 hours at approximately 80°C.
-
The reaction progress can be monitored by gas chromatography.
-
Upon completion, the product can be isolated by neutralization, extraction, and purification by distillation.
Quantitative Data
| Starting Material | Reagents | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde Cyanohydrin | Ethanol, HCl | 6 | 95.1 | |
| Benzaldehyde | NaCN, Acetic Acid | - | 90 (for mandelonitrile) |
Enantioselective Synthesis
For applications requiring a specific enantiomer of this compound, several enantioselective synthetic methods have been developed.
Enzymatic Reduction of Ethyl Benzoylformate
Yeast and isolated alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of ethyl benzoylformate to (R)-ethyl mandelate with high enantiomeric excess.
The enzymatic reduction involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of ethyl benzoylformate. The enzyme's chiral active site directs the hydride attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer. A cofactor regeneration system is often employed for preparative-scale synthesis.
Protocol 3: Synthesis of (R)-Ethyl Mandelate using Recombinant ADH
-
Construct a recombinant yeast strain (e.g., Hansenula polymorpha) co-expressing the desired alcohol dehydrogenase (e.g., from Carboxydothermus hydrogenoformans, ChADH) and a glucose dehydrogenase (for cofactor regeneration).
-
Permeabilize the yeast cells to allow for substrate and product diffusion.
-
In a buffered solution, combine the permeabilized yeast cells, ethyl benzoylformate, glucose (as the co-substrate for cofactor regeneration), and NAD⁺.
-
Maintain the reaction at an optimal pH and temperature for the enzymes.
-
Monitor the reaction for conversion and enantiomeric excess using chiral HPLC or GC.
-
Extract the product with an organic solvent and purify by column chromatography.
| Enzyme System | Conversion (%) | Enantiomeric Excess (ee, %) | Yield | Reference |
| Recombinant H. polymorpha with ChADH and BmGDH | 98 | >98 (R) | 6.07 mmol L⁻¹ h⁻¹ | |
| Recombinant A. adeninivorans with ChADH and BmGDH | - | >98 (R) | 3.07 mmol L⁻¹ h⁻¹ |
Rhodium-Catalyzed Asymmetric Arylation
Chiral rhodium complexes can catalyze the enantioselective addition of arylboronic acids to ethyl glyoxalate to produce this compound derivatives.
The proposed mechanism involves the formation of a chiral rhodium-aryl species, which then coordinates to the ethyl glyoxalate. The aryl group is transferred to the carbonyl carbon in a stereocontrolled manner, dictated by the chiral ligand on the rhodium center. Subsequent protonolysis releases the product and regenerates the active catalyst.
Protocol 4: Rh(I)-Phosphane Catalyzed Arylation
-
In a glovebox, to a Schlenk tube, add the rhodium precursor (e.g., [Rh(cod)₂]BF₄), the chiral phosphane ligand (e.g., (R)-MonoPhos), and the arylboronic acid in an anhydrous solvent (e.g., THF).
-
Add the base (e.g., KOtBu) and stir the mixture at room temperature for a short period.
-
Add ethyl glyoxalate and stir the reaction at the desired temperature until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-MonoPhos | up to 99 | up to 75 | |
| (R)-Phanephos | high | moderate to good | |
| Chiral Rh(I)-NHC | high | up to 34 |
Kinetic Resolution
Kinetic resolution is a powerful technique to separate a racemic mixture of this compound by selectively reacting one enantiomer with a chiral catalyst, typically an enzyme.
Lipase-Catalyzed Transesterification
Lipases are commonly used to catalyze the enantioselective acylation of one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus enriched.
The lipase-catalyzed transesterification proceeds via a ping-pong bi-bi mechanism. The enzyme's active site (containing a serine residue) first reacts with the acyl donor (e.g., vinyl acetate) to form an acyl-enzyme intermediate. This intermediate then reacts with one enantiomer of this compound, transferring the acyl group and releasing the acylated product and the regenerated enzyme. The other enantiomer does not fit well into the chiral active site and reacts at a much slower rate.
Protocol 5: Lipase-Catalyzed Resolution of (±)-Ethyl Mandelate
-
To a solution of racemic this compound in an organic solvent (e.g., toluene), add the lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the acylated product.
-
Filter off the enzyme and remove the solvent under reduced pressure.
-
Separate the unreacted this compound from the acylated product by column chromatography.
| Lipase | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| Pseudomonas sp. | Vinyl Acetate | ~60 | 98 (R) | - | |
| Penicillium roqueforti | Butanol (deacylation) | ~40 | - | 97 (S) | |
| PCL@UiO-67(Zr) | Vinyl Acetate | 47.6 | - | 98.7 |
Transesterification
This compound can also be synthesized by the transesterification of another mandelate ester, such as mthis compound, in the presence of an acid or base catalyst and an excess of ethanol.
Reaction Mechanism
The mechanism for acid-catalyzed transesterification is similar to that of Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by ethanol, and elimination of methanol. The base-catalyzed mechanism involves the nucleophilic attack of an ethoxide ion on the carbonyl carbon of the methyl ester, followed by the elimination of a methoxide ion.
Experimental Protocols
Protocol 6: Acid-Catalyzed Transesterification
-
Dissolve mthis compound in a large excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by GC or TLC until the starting material is consumed.
-
Neutralize the acid catalyst with a weak base.
-
Remove the excess ethanol and methanol by distillation.
-
Purify the resulting this compound by vacuum distillation.
Quantitative Data
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own advantages and disadvantages. The choice of synthetic route will depend on factors such as the desired stereochemistry, the scale of the reaction, and the availability and cost of starting materials and catalysts. For racemic this compound, Fischer-Speier esterification and the synthesis from mandelonitrile offer high-yielding and relatively straightforward procedures. For enantiomerically pure this compound, enzymatic methods and asymmetric catalysis provide excellent enantioselectivity. Kinetic resolution remains a valuable tool for the separation of racemic mixtures. This guide provides the foundational knowledge for researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs.
References
Spectroscopic Properties of Ethyl Mandelate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of ethyl mandelate, a key intermediate in the synthesis of various pharmaceuticals. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational dataset for identification, characterization, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections provide the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.29 - 7.41[1] | Multiplet | - |
| Methine (CH-OH) | 5.14[1] | Singlet | - |
| Methylene (O-CH₂) | 4.12 - 4.20[1] | Quartet | 7.1 |
| Hydroxyl (OH) | 3.95[1] | Singlet (broad) | - |
| Methyl (CH₃) | 1.17[1] | Triplet | 7.1 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 174.5 |
| Aromatic (C-ipso) | 138.8 |
| Aromatic (C-ortho) | 128.6 |
| Aromatic (C-meta) | 128.4 |
| Aromatic (C-para) | 126.5 |
| Methine (CH-OH) | 72.6 |
| Methylene (O-CH₂) | 62.3 |
| Methyl (CH₃) | 14.1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic groups.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | ~3450 | Strong, Broad |
| C-H stretch (aromatic) | ~3030 | Medium |
| C-H stretch (aliphatic) | ~2980 | Medium |
| C=O stretch (ester) | ~1735 | Strong, Sharp |
| C=C stretch (aromatic) | ~1600, ~1495 | Medium |
| C-O stretch (ester) | ~1200, ~1130 | Strong |
| O-H bend | ~1370 | Medium |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled single pulse (zgpg)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.2 s
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a single drop of neat this compound liquid onto the center of the ATR crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.
Caption: A logical workflow for the spectroscopic characterization of this compound.
References
Enantiomers of Ethyl Mandelate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth exploration of the synthesis, resolution, and application of (R)- and (S)-Ethyl Mandelate, critical chiral building blocks in modern drug discovery and development.
This technical guide provides a detailed overview of the enantiomers of ethyl mandelate, focusing on their chemical and physical properties, stereoselective synthesis, and chiral resolution methodologies. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into the significance of these chiral intermediates.
Introduction to the Chirality of this compound
This compound, the ethyl ester of mandelic acid, possesses a single stereocenter at the α-carbon, giving rise to two enantiomers: (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate. These enantiomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules. This stereochemical distinction is of paramount importance in the pharmaceutical industry, as the physiological activity of a drug is often dictated by its specific three-dimensional structure. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even produce adverse effects.[1] Consequently, the production of enantiomerically pure drugs is a critical aspect of modern pharmaceutical development.[1]
This compound enantiomers, particularly the (R)-isomer, are valuable chiral building blocks in the synthesis of a variety of pharmaceuticals and agrochemicals.[2] They are key intermediates in the production of drugs such as oxybutynin, a medication for overactive bladder, and cyclandelate, a vasodilator.[1][3]
Physicochemical Properties and Spectroscopic Data
The distinct enantiomers of this compound can be characterized by their specific optical rotation, a measure of their ability to rotate plane-polarized light. The following tables summarize the key physicochemical properties and spectroscopic data for the enantiomers of this compound.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-(-)-Ethyl Mandelate | (S)-(+)-Ethyl Mandelate | Racemic this compound |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol |
| CAS Number | 10606-72-1 | 13704-09-1 | 774-40-3 |
| Appearance | White crystalline solid | Data not readily available | Colorless to white solid or semi-solid |
| Melting Point | 33-34 °C | Data not readily available | 24-27 °C |
| Boiling Point | 103-105 °C at 2 mmHg | Data not readily available | 114 °C |
| Specific Rotation [α]D | -134° (c=3 in chloroform) | +134° (c=3 in chloroform) (inferred) | 0° |
Table 2: Spectroscopic Data for this compound (Racemic)
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 7.41-7.29 (m, 5H, Ar-H), 5.14 (s, 1H, CH-OH), 4.20-4.12 (q, 2H, O-CH₂-CH₃), 3.95 (d, 1H, OH), 1.17 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ 174.1, 138.2, 128.6, 128.5, 126.6, 72.9, 62.1, 14.1 |
| IR (KBr) | 3450 cm⁻¹ (O-H), 1735 cm⁻¹ (C=O, ester), 1210 cm⁻¹ (C-O, ester) |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Synthesis of Racemic this compound
A common method for synthesizing racemic this compound is the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add mandelic acid (1 mole equivalent) and absolute ethanol (5-10 mole equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mole equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. Purify further by vacuum distillation.
Chiral Resolution of Racemic this compound
Several methods are employed for the resolution of racemic this compound, with enzymatic kinetic resolution and chiral chromatography being the most prevalent.
Lipases are highly stereoselective enzymes that can differentiate between the two enantiomers of this compound. In a process known as kinetic resolution, one enantiomer is preferentially acylated or hydrolyzed, allowing for the separation of the unreacted enantiomer and the product. Candida antarctica lipase B (CAL-B) is a commonly used enzyme for this purpose.
-
Reaction Mixture: In a flask, dissolve racemic this compound (1 equivalent) in a suitable organic solvent (e.g., toluene or hexane).
-
Acylating Agent: Add an acylating agent, such as vinyl acetate (2-3 equivalents).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) to the mixture.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.
-
Separation: Once the desired conversion is reached, filter off the enzyme. The remaining mixture, containing one enantiomer of this compound and the acylated form of the other, can be separated by column chromatography.
-
Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the other enantiopure this compound.
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those found in Chiralcel® columns, are effective for resolving this compound enantiomers.
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess (ee). The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Applications in Drug Development
Enantiomerically pure this compound is a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of (S)-Oxybutynin
(S)-Oxybutynin is the more active enantiomer of the anticholinergic drug oxybutynin, used to treat overactive bladder. The synthesis involves the use of (R)-mandelic acid, which can be esterified to (R)-ethyl mandelate as a key intermediate.
Caption: Role of (R)-Ethyl Mandelate in the synthesis and mechanism of action of (S)-Oxybutynin.
Synthesis of Cyclandelate
Cyclandelate, a vasodilator, is an ester of mandelic acid. The synthesis can proceed through this compound as an intermediate.
Conclusion
The enantiomers of this compound are indispensable chiral building blocks in the pharmaceutical and fine chemical industries. A thorough understanding of their properties, synthesis, and resolution is crucial for the development of enantiomerically pure drugs with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a practical resource for researchers and professionals working in this field, facilitating the efficient and effective use of these versatile chiral intermediates. The continued development of more efficient and sustainable methods for the synthesis and resolution of this compound enantiomers will undoubtedly contribute to advancements in drug discovery and development.
References
ethyl mandelate CAS number and chemical structure
An In-depth Technical Guide to Ethyl Mandelate for Researchers and Drug Development Professionals
Introduction
This compound, the ethyl ester of mandelic acid, is a significant chiral building block in synthetic organic chemistry and pharmaceutical development.[1] Its utility stems from the presence of a stereogenic center, which makes it a valuable intermediate for the asymmetric synthesis of various bioactive molecules and pharmaceuticals.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to scientific research and drug discovery.
Chemical Structure and Identification
This compound possesses a phenyl group and an ester functional group attached to a chiral carbon center. The chemical structure and identifying information are provided below.
Chemical Structure:
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Biocatalytic Synthesis
Enzymatic methods offer a green and highly selective alternative for producing enantiopure this compound. Short-chain dehydrogenases/reductases (SDRs) can be used for this purpose. [2] Experimental Protocol: Biocatalytic Reduction of Ethyl Benzoylformate
-
Materials:
-
Ethyl benzoylformate (substrate)
-
Short-chain dehydrogenase/reductase (SDR) enzyme
-
Cofactor (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing the buffer solution, ethyl benzoylformate, the SDR enzyme, the cofactor, and the components of the cofactor regeneration system.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them using chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Once the reaction reaches the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent or by heat).
-
Extract the product, this compound, from the aqueous reaction mixture using an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product if necessary, typically by column chromatography.
-
The logical relationship in this biocatalytic system is depicted below.
Caption: Cofactor regeneration in the biocatalytic synthesis of this compound.
Applications in Drug Development and Research
This compound is a versatile intermediate with several key applications.
-
Chiral Building Block: As a chiral molecule, it is invaluable in the synthesis of enantiomerically pure pharmaceuticals. [1]The stereochemistry of a drug is often critical to its efficacy and safety, and this compound provides a readily available source of a specific stereocenter. It is used in the formulation of anti-inflammatory and analgesic medications.
-
Chiral Resolution: Enantiomers of this compound can be used as chiral resolving agents to separate racemic mixtures of other compounds.
-
Flavor and Fragrance: Due to its pleasant aroma, it is also used in the food and cosmetic industries as a flavoring or fragrance agent.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of this compound.
| Spectroscopy Type | Key Features and Observations | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (-CH(OH)-) (singlet, ~5.1 ppm), the methylene protons of the ethyl group (-OCH₂CH₃) (quartet, ~4.2 ppm), and the methyl protons of the ethyl group (-OCH₂CH₃) (triplet, ~1.2 ppm). The hydroxyl proton (-OH) shows a broad signal. | |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (-OH stretch, ~3400-3500 cm⁻¹), the carbonyl group of the ester (C=O stretch, ~1730 cm⁻¹), and C-H stretches of the aromatic ring (~3000-3100 cm⁻¹). | |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns. |
This technical guide provides foundational information for professionals working with this compound. For specific applications, further consultation of detailed research articles and safety data sheets is recommended.
References
An In-depth Technical Guide to the Safe Handling of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and detailed handling procedures for ethyl mandelate, a key intermediate in pharmaceutical synthesis. The information is intended to ensure the safe use of this compound in a laboratory and drug development setting. All quantitative data is summarized for clarity, and detailed experimental protocols for key safety assessments are provided.
Chemical and Physical Properties
Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. This compound can exist as a colorless liquid or a white solid, depending on the ambient temperature.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 774-40-3 | [1] |
| Appearance | Colorless liquid or white solid | |
| Melting Point | 24-27 °C | |
| Boiling Point | 253-255 °C | |
| Density | 1.115 - 1.13 g/cm³ at 20-25 °C | |
| Flash Point | > 110 °C (> 230 °F) | |
| Vapor Pressure | 0.00026 mmHg | |
| Refractive Index | n25/589 1.5136 | |
| Storage Temperature | Room temperature, 2-30°C |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazard is serious eye irritation.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Mouse | Oral | 3750 mg/kg | |
| Standard Draize Test | Rabbit | Eye | Severe Irritant |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk.
4.1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a local exhaust ventilation system to control airborne concentrations.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles or a face shield that conforms to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before use.
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
4.3. General Hygiene Practices:
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
4.4. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store below +30°C.
Emergency Procedures
A clear and practiced emergency plan is essential when working with hazardous chemicals.
5.1. First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.
5.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.
5.3. Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key experiments to assess the irritation potential of this compound, based on OECD guidelines.
6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
-
Objective: To identify substances that are irritating to the skin.
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is quantified spectrophotometrically. A reduction in cell viability below a defined threshold indicates irritation potential.
-
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissue models (e.g., EpiDerm™, EpiSkin™) are pre-incubated in assay medium.
-
Test Substance Preparation and Application:
-
As this compound can be a solid at room temperature, it should be tested as a fine powder. If it is in a liquid state, it can be applied directly.
-
For solid application, moisten the epidermis surface with deionized water. Apply a sufficient amount of this compound (e.g., 30 µL if liquid, or an equivalent amount if solid) to uniformly cover the tissue surface. A nylon mesh may be used as a spreading aid.
-
-
Exposure: Expose the tissues to this compound for a defined period, typically 15 to 60 minutes, at a controlled temperature (e.g., 37°C).
-
Post-Exposure: At the end of the exposure period, carefully wash the this compound from the tissue surface with a buffered saline solution. Transfer the tissues to fresh medium and incubate for a post-exposure period of approximately 42 hours.
-
MTT Assay:
-
After the post-incubation period, transfer the tissues to an MTT solution (e.g., 1 mg/mL) and incubate for 3 hours.
-
Extract the formed formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the formazan extract using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a negative control. A mean viability of ≤ 50% classifies the substance as an irritant (UN GHS Category 2).
-
6.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)
-
Objective: To identify chemicals that do not require classification for eye irritation or serious eye damage.
-
Principle: Similar to the skin irritation test, this method uses a 3D reconstructed human cornea-like epithelium model. The endpoint is also cell viability measured by the MTT assay.
-
Methodology:
-
Tissue Preparation: Pre-warm the cornea-like epithelial models in a cell culture incubator.
-
Test Substance Application:
-
Apply 50 µL (if liquid) or 50 mg (if solid) of this compound to the apical surface of triplicate tissue models.
-
Negative (ultrapure water) and positive (methyl acetate) controls are run in parallel.
-
-
Exposure: Place the dosed models in a cell culture incubator for 30 minutes (for liquids) or 6 hours (for solids).
-
Post-Exposure: Wash the this compound from the tissue surface and perform a post-exposure soak in culture medium.
-
MTT Assay: Apply MTT solution to the surface of the models and incubate for 3 hours. Extract the formazan and measure the OD.
-
Data Analysis: If the mean tissue viability is > 60% relative to the negative control, this compound is classified as a non-irritant (UN GHS No Category). If viability is ≤ 60%, no prediction can be made, and further testing may be required.
-
Visualized Workflows and Pathways
7.1. Logical Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
References
physical and chemical characteristics of ethyl mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl mandelate, with the chemical formula C₆H₅CH(OH)COOC₂H₅, is the ethyl ester of mandelic acid. It is a chiral molecule, existing as two enantiomers, (R)-ethyl mandelate and (S)-ethyl mandelate, as well as a racemic mixture. This aromatic alpha-hydroxy ester is a key intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals.[1][2] Its utility stems from its versatile chemical reactivity and its role as a chiral building block.[2][3] This document provides an in-depth overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols relevant to its synthesis and analysis.
Physical and Chemical Characteristics
The physical and chemical properties of this compound are summarized in the tables below. These properties can vary slightly depending on the isomeric form (racemic, (R), or (S)) and the purity of the sample.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₂O₃ | [4] |
| Molar Mass | 180.20 g/mol | |
| Appearance | Colorless to white solid, semi-solid, or liquid | |
| Melting Point | 24-27 °C (racemic) | |
| 32-34 °C ((R)-enantiomer) | ||
| 37 °C | ||
| Boiling Point | 253-255 °C at 760 mmHg | |
| 103-105 °C at 2 mmHg | ||
| Density | 1.13 g/cm³ at 20 °C | |
| 1.115 g/mL at 25 °C | ||
| Refractive Index (n_D) | 1.5136 at 25 °C (589 nm) | |
| 1.512 at 20 °C | ||
| Solubility | Soluble in methanol; Slightly soluble in chloroform and ethyl acetate. | |
| Vapor Pressure | 0.00026 mmHg | |
| Flash Point | 93 °C | |
| >110 °C (>230 °F) | ||
| pKa | 12.33 ± 0.20 (Predicted) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Interpretation | Source(s) |
| ¹H NMR (Proton NMR) | Spectra available, showing characteristic peaks for aromatic, methine, methylene, and methyl protons. | |
| ¹³C NMR (Carbon NMR) | Spectra available for detailed structural elucidation. | |
| Infrared (IR) Spectroscopy | IR spectra are available, showing characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O bonds. | |
| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available, with the molecular ion peak corresponding to its molar mass. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from mandelic acid and ethanol using an acid catalyst, a classic example of Fischer esterification.
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by vacuum distillation.
Hydrolysis of this compound
The ester functionality of this compound can be hydrolyzed to yield mandelic acid and ethanol under either acidic or basic conditions.
This is the reverse of the Fischer esterification.
Materials:
-
This compound
-
Dilute sulfuric acid or hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ether or other suitable organic solvent
-
Separatory funnel
Procedure:
-
Place this compound in a round-bottom flask.
-
Add a large excess of dilute aqueous acid (e.g., 1 M H₂SO₄).
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture to room temperature.
-
Extract the mandelic acid product with a suitable organic solvent like ether.
-
Wash the organic extract with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent by evaporation to yield mandelic acid.
This method is generally irreversible and often preferred for complete hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution in methanol/water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Reflux condenser or stirrer at room temperature
-
Beakers
-
pH paper or meter
Procedure:
-
Dissolve this compound in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or heat under reflux until the hydrolysis is complete (can be monitored by TLC).
-
Cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2 to protonate the carboxylate salt, precipitating the mandelic acid.
-
Collect the solid mandelic acid by filtration, wash with cold water, and dry. Alternatively, extract the acidified solution with an organic solvent.
Determination of Physical Properties
The melting point is a crucial indicator of purity.
Procedure Overview:
-
A small, dry, powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
The sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.
The boiling point is determined for liquid samples.
Procedure Overview:
-
A small amount of liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube).
-
The temperature is raised until a continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat is removed, and the bath is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Hydrolysis of this compound.
Caption: Relationship between mandelic acid and this compound enantiomers.
References
Methodological & Application
Ethyl Mandelate in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl mandelate is a valuable and versatile chiral building block in the field of asymmetric synthesis. As the ethyl ester of mandelic acid, it contains a stereogenic center at the α-carbon, making it an important intermediate for the synthesis of enantiomerically pure compounds. Its applications span the pharmaceutical, agrochemical, and fragrance industries. Enantiomerically pure this compound, particularly the (R)-enantiomer, serves as a crucial starting material from the "chiral pool" and can also function as a chiral auxiliary to direct the stereochemical outcome of reactions.
Core Concepts in Asymmetric Synthesis
The utility of this compound in asymmetric synthesis is primarily centered on two key strategies:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. (R)- and (S)-ethyl mandelate can be obtained in high enantiomeric purity through methods like enzymatic resolution or asymmetric reduction of its keto-precursor, ethyl benzoylformate. These enantiopure esters then serve as foundational scaffolds for constructing more complex chiral molecules, embedding their inherent chirality into the final product.
-
Chiral Auxiliary: In this strategy, the chiral mandelate moiety is temporarily attached to a prochiral substrate. The steric and electronic properties of the mandelate group then control the facial selectivity of a subsequent reaction, such as alkylation or an aldol addition, leading to the formation of one diastereomer in preference to the other. After the desired stereocenter has been created, the mandelate auxiliary is cleaved and can often be recovered for reuse. This method is a cornerstone of reliable and predictable asymmetric synthesis.
Application Notes
-
Pharmaceutical Development: this compound is a key intermediate in the synthesis of a wide range of pharmaceuticals. Its α-hydroxy-α-phenyl structure is a common motif in many biologically active molecules, including anti-inflammatory and analgesic medications.[1] The ability to introduce a specific stereocenter is critical for enhancing the efficacy and reducing the side effects of drug formulations.
-
Agrochemical Production: Similar to its role in pharmaceuticals, this compound is employed in the manufacturing of advanced agrochemicals where specific stereoisomers are required for desired biological activity.[1]
-
Flavor and Fragrance Industry: Due to its pleasant aromatic profile, this compound is used as a flavoring agent and fragrance component in food and cosmetic products.[1]
-
Chiral Resolution: Enantiomerically pure mandelic acid and its esters are effective for the chiral resolution of racemic mixtures, particularly for amines and alcohols, by forming diastereomeric salts or esters that can be separated by crystallization or chromatography.[1]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and application of this compound in various asymmetric protocols.
Table 1: Enantioselective Synthesis of this compound Derivatives
| Reaction Type | Substrate | Catalyst/Enzyme | Solvent | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Arylation | Ethyl Glyoxylate | Rh(I)-(R)-MonoPhos | Toluene | Low | 75 | [2] |
| Asymmetric Arylation | Ethyl Glyoxylate | Rh(I)-(R,R)-TADDOL ligand | Toluene | 99 | 69 | |
| Asymmetric Arylation | Ethyl Glyoxylate | Rh(I)-NHC Catalyst | tert-Amyl alcohol | Excellent | up to 34 | |
| Asymmetric Reduction | Methyl Benzoylformate | Saccharomyces cerevisiae 21 | Water/Glucose | 99.4 | 99.9 | |
| Kinetic Resolution (Hydrolysis) | (±)-Ethyl Mandelate Acetate | Novozyme 435 | Buffer/Toluene | ~50 (conv.) | >90 |
| Kinetic Resolution (Hydrolysis) | (±)-Ethyl Mandelate Acetate | Pseudomonas cepacia Lipase | Buffer/Toluene | ~50 (conv.) | 92 | |
Table 2: Diastereoselective Reactions Using Mandelate as a Chiral Auxiliary (Illustrative) Note: Specific quantitative data for this compound as an auxiliary is less commonly tabulated in single sources. The principles are well-established, drawing from auxiliaries like Evans oxazolidinones. The following represents expected performance based on related systems.
| Reaction Type | Substrate | Reagents | Conditions | d.r. | Reference Principle |
|---|---|---|---|---|---|
| Enolate Alkylation | N-Acyl Mandelate Derivative | 1. LDA or NaHMDS; 2. R-X | THF, -78 °C | >95:5 | |
| Aldol Addition (syn) | N-Propionyl Mandelate Derivative | 1. Bu₂BOTf, Et₃N; 2. R-CHO | CH₂Cl₂, -78 °C to 0 °C | >98:2 |
| Aldol Addition (anti) | N-Propionyl Mandelate Derivative | 1. MgCl₂, Et₃N; 2. R-CHO | EtOAc, 23 °C | >95:5 | |
Mandatory Visualizations
References
Application Notes and Protocols for the Chiral Resolution of Primary Amines Using Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral primary amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the separation of enantiomers a critical step in drug development and manufacturing. One of the most classical and effective methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.
This document provides detailed application notes and protocols on the use of mandelic acid, a highly effective chiral resolving agent, for the resolution of primary amines. Ethyl mandelate can serve as a convenient precursor to mandelic acid through straightforward hydrolysis. The primary method detailed is diastereomeric salt crystallization, a robust technique amenable to scale-up. An alternative method, enzymatic kinetic resolution, which may involve ester derivatives, is also discussed.
Method 1: Chiral Resolution via Diastereomeric Salt Crystallization
The foundational principle of this method is the reaction of a racemic primary amine with an enantiomerically pure chiral acid, such as (R)- or (S)-mandelic acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. This difference allows for the selective crystallization of one diastereomer from a suitable solvent, leaving the other in the mother liquor. The separated diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine.
Logical Relationship of Diastereomeric Salt Formation
Caption: Diastereomeric salt formation and separation.
Quantitative Data Summary
The efficiency of chiral resolution is dependent on the specific primary amine, the choice of the mandelic acid enantiomer, the solvent system, and the crystallization conditions. The following table summarizes representative data for the resolution of various primary amines using mandelic acid.
| Primary Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| 1-Phenylethylamine | (R)-Mandelic Acid | Methanol/Water | 70-85 | >95 | >98 |
| 2-Amino-1-butanol | (R)-Mandelic Acid | Ethanol | 65-80 | >90 | >95 |
| Phenylalanine methyl ester | (R)-Mandelic Acid | Methanol | 78-90 | 85-95 | 85-95 |
| 1-(1-Naphthyl)ethylamine | (S)-Mandelic Acid | Isopropanol | 75-90 | >98 | >99 |
Note: Yields and enantiomeric excess can be further improved by recrystallization of the diastereomeric salt or the final amine product.
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-1-Phenylethylamine with (R)-(-)-Mandelic Acid
This protocol details the resolution of a model primary amine, (±)-1-phenylethylamine, via diastereomeric salt crystallization.
Materials:
-
(±)-1-Phenylethylamine
-
(R)-(-)-Mandelic acid
-
Methanol
-
Deionized water
-
10% (w/v) Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Polarimeter or chiral HPLC for ee determination
Procedure:
-
Preparation of the Diastereomeric Salt Solution:
-
In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.10 mol) of (R)-(-)-mandelic acid in 100 mL of methanol. Gently warm the mixture on a hotplate with stirring to facilitate dissolution.
-
In a separate flask, dissolve 12.1 g (0.10 mol) of (±)-1-phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the mandelic acid solution with continuous stirring. The mixture may become warm.
-
-
Crystallization of the Less Soluble Diastereomeric Salt:
-
Allow the solution to cool to room temperature. The salt of (S)-(-)-1-phenylethylamine with (R)-(-)-mandelic acid is less soluble and will begin to crystallize.
-
To promote further crystallization, cool the flask in an ice bath for 1-2 hours.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) or air dry to a constant weight.
-
-
Recrystallization for Improved Purity (Optional but Recommended):
-
To enhance the diastereomeric purity, dissolve the dried crystals in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize.
-
Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the purified diastereomeric salt to a separatory funnel.
-
Add 50 mL of deionized water and 50 mL of diethyl ether.
-
Slowly add 10% aqueous sodium hydroxide solution with shaking until the aqueous layer is basic (pH > 12, check with pH paper). All the solid should dissolve.
-
Separate the layers. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.
-
-
Analysis:
-
Determine the yield of the recovered amine.
-
Measure the optical rotation using a polarimeter or determine the enantiomeric excess by chiral HPLC analysis.
-
Workflow for Diastereomeric Salt Resolution
Caption: Experimental workflow for chiral resolution.
Method 2: Enzymatic Kinetic Resolution (Alternative Approach)
Kinetic resolution is another powerful technique for separating enantiomers. In the context of primary amines, this is often achieved through enzyme-catalyzed acylation. A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. An acyl donor, typically an ester like ethyl acetate, is used. This results in a mixture of an acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by standard techniques like chromatography or extraction. While not directly using this compound as the resolving agent, this method represents a common use of esters in chiral amine resolution.
Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution workflow.
General Protocol for Enzymatic Kinetic Resolution of a Primary Amine
Materials:
-
Racemic primary amine
-
Acyl donor (e.g., ethyl acetate)
-
Immobilized lipase (e.g., Novozym 435, CALB)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Standard laboratory glassware
-
Shaker or magnetic stirrer
-
Analytical equipment for monitoring conversion and ee (e.g., chiral GC or HPLC)
Procedure:
-
Reaction Setup:
-
In a dry flask, dissolve the racemic primary amine (1.0 equiv.) and the acyl donor (e.g., ethyl acetate, 1.5-2.0 equiv.) in the chosen anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-50 mg per mmol of amine).
-
-
Enzymatic Acylation:
-
Stir or shake the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration.
-
The resulting solution contains the acylated amine and the unreacted amine. These can be separated based on their different chemical properties. For example, the unreacted amine can be extracted with an acidic aqueous solution, while the neutral amide remains in the organic phase.
-
The separated amine and amide can then be purified. The amide can be hydrolyzed back to the amine if that enantiomer is desired.
-
-
Analysis:
-
Determine the enantiomeric excess of the unreacted amine and the amine obtained after hydrolysis of the amide using chiral GC or HPLC.
-
Conclusion
The chiral resolution of primary amines is a fundamental process in the synthesis of enantiopure compounds. The use of mandelic acid as a resolving agent for diastereomeric salt crystallization is a time-tested, reliable, and scalable method. This compound can be readily converted to mandelic acid, making it a valuable starting material for this process. For certain applications, enzymatic kinetic resolution offers a powerful alternative. The choice of method will depend on factors such as the specific amine, scale, and available resources. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field to successfully implement these chiral resolution strategies.
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Mandelate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of ethyl mandelate, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods, providing high specificity, mild reaction conditions, and reduced byproduct formation.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals, including anti-obesity and anti-cancer drugs. Its stereochemistry is crucial for its biological activity, making enantioselective synthesis highly desirable. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) have emerged as powerful biocatalysts for the synthesis of chiral esters like this compound. These enzymes can be used in their free form or immobilized on a solid support, with immobilization offering significant advantages such as enhanced stability, ease of separation, and reusability. The lipase-catalyzed esterification of mandelic acid with ethanol proceeds with high enantio- and regioselectivity under mild conditions.
Key Experimental Parameters and Data
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. The following tables summarize quantitative data from studies on lipase-catalyzed esterification of carboxylic acids, providing a basis for the optimization of this compound synthesis.
Table 1: Comparison of Different Lipases for Ester Synthesis
| Lipase Source | Form | Support Matrix (if immobilized) | Reaction System | Max. Conversion (%) | Reference |
| Candida antarctica lipase B (CALB) | Immobilized (Novozym 435) | Macroporous acrylic resin | n-Hexane | 88-94% (for DHA/EPA ethyl esters) | [1] |
| Candida antarctica lipase B (CALB) | Immobilized on magnetic nanoparticles | Fe₃O₄ | Heptane | >90% (for ethyl butyrate) | |
| Pseudomonas sp. | - | - | Isopropyl ether | ~60% (for mthis compound acylation) | [2] |
| Penicillium roqueforti | - | - | Isopropyl ether | ~40% (for methyl O-butyryl-mandelate deacylation) | [2] |
| Mucor sp. M-2 | Immobilized | Diatomite | tert-Butyl alcohol | 9.9% (for ethyl ferulate) | [3] |
Table 2: Effect of Reaction Conditions on Ethyl Ester Synthesis using Immobilized CALB (Novozym 435)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Temperature | 30°C | 40°C | 50°C | Optimal temperature is often between 40-60°C. | |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | 1:2 | 1:3 | An excess of alcohol can shift the equilibrium towards the product. | |
| Enzyme Loading (% w/w of substrates) | 2% | 5% | 10% | Higher enzyme loading generally increases the initial reaction rate. | |
| Solvent | n-Hexane | Toluene | Solvent-free | Non-polar organic solvents are generally preferred. | [4] |
| Water Activity (a_w) | <0.1 | 0.3 | 0.5 | Low water activity is crucial to favor synthesis over hydrolysis. |
Reaction Mechanism and Experimental Workflow
The lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
The general workflow for the enzymatic synthesis of this compound is outlined below.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound using Immobilized Lipase (Novozym 435)
Materials:
-
Mandelic acid
-
Ethanol (anhydrous)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous n-hexane (or other suitable organic solvent like MTBE or toluene)
-
Molecular sieves (3Å, activated)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Filtration setup
Procedure:
-
Reactant Preparation:
-
In a clean, dry reaction vessel, dissolve mandelic acid (e.g., 1 mmol, 152.15 mg) in anhydrous n-hexane (e.g., 10 mL).
-
Add ethanol in a desired molar excess (e.g., 3 mmol, 0.17 mL for a 1:3 molar ratio of acid to alcohol).
-
-
Water Removal:
-
Add activated molecular sieves (e.g., 10% w/v) to the reaction mixture to remove water produced during the esterification, which helps to drive the equilibrium towards product formation.
-
-
Enzyme Addition:
-
Add Novozym 435 to the reaction mixture. The enzyme loading can be varied, but a typical starting point is 10% (w/w) of the total substrate weight.
-
-
Reaction Incubation:
-
Seal the reaction vessel and place it in a shaking incubator set to a desired temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).
-
Allow the reaction to proceed for a set time (e.g., 24-48 hours).
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture and analyze the conversion of mandelic acid to this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Enzyme Separation and Recovery:
-
Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme from the reaction mixture by filtration.
-
Wash the recovered enzyme with fresh solvent (n-hexane) and dry it under vacuum for reuse in subsequent batches.
-
-
Product Purification:
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted mandelic acid.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, further purify the product by column chromatography on silica gel.
-
-
Product Analysis:
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: Screening of Different Lipases
To identify the most effective lipase for the synthesis of this compound, a screening experiment can be performed.
Procedure:
-
Set up multiple parallel reactions as described in Protocol 1.
-
In each reaction vessel, use a different lipase (e.g., Novozym 435, Lipozyme TL IM, lipase from Pseudomonas cepacia) at the same enzyme loading.
-
Run the reactions under identical conditions (temperature, time, substrate concentrations, etc.).
-
After a fixed reaction time, determine the conversion in each reaction.
-
The lipase that provides the highest conversion is the most suitable for this specific transformation under the tested conditions.
Conclusion
The enzymatic synthesis of this compound using lipases, particularly immobilized preparations like Novozym 435, offers a highly efficient and environmentally friendly method for producing this important chiral intermediate. By carefully optimizing key parameters such as the choice of lipase, reaction temperature, substrate molar ratio, and enzyme loading, high conversion rates can be achieved. The use of immobilized enzymes not only simplifies product purification but also enhances the economic feasibility of the process through catalyst reuse. These protocols provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to develop robust and sustainable processes for the synthesis of this compound and other valuable chiral esters.
References
Application Notes and Protocols: Ethyl Mandelate as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl mandelate, a versatile pharmaceutical intermediate. This document details its synthesis, chiral resolution, and application in the production of various active pharmaceutical ingredients (APIs). The information is intended to support researchers and professionals in drug discovery and development.
Physicochemical Properties of this compound
This compound, the ethyl ester of mandelic acid, is a chiral molecule existing as (R)- and (S)-enantiomers.[1][2] Its properties make it a valuable building block in asymmetric synthesis.[1]
| Property | Value | References |
| Chemical Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | |
| Melting Point | 24-30 °C | |
| Boiling Point | 103-105 °C at 2 mmHg | |
| CAS Number | 774-40-3 (racemic), 10606-72-1 ((R)-enantiomer), 13704-09-1 ((S)-enantiomer) |
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired stereochemistry and scale of production.
Chemical Synthesis: Fischer-Speier Esterification
Fischer-Speier esterification is a common method for producing this compound from mandelic acid and ethanol using an acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
| Parameter | Value | References |
| Typical Yield | 92-95% | |
| Purity | >96% (GC) |
Logical Workflow for Fischer-Speier Esterification:
Enzymatic Synthesis
Enzymatic synthesis offers a green alternative for producing enantiomerically pure this compound under mild conditions. Lipases are commonly used for this purpose.
Experimental Protocol:
-
Reaction Medium: Prepare a solution of mandelic acid in a suitable organic solvent (e.g., isopropyl ether).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate.
-
Enzyme Addition: Add a lipase preparation (e.g., from Burkholderia cepacia).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 25°C) with shaking.
-
Monitoring: Monitor the reaction progress by taking samples at intervals and analyzing them by chiral HPLC.
-
Termination and Purification: Once the desired conversion is reached, terminate the reaction by filtering off the enzyme. The product can then be purified from the reaction mixture.
| Parameter | Value | References |
| Enzyme | Lipase from Burkholderia cepacia | |
| Acyl Donor | Vinyl Acetate | |
| Solvent | Isopropyl Ether | |
| Temperature | 25°C | |
| Enantiomeric Excess (ee) | >98% for (R)-mandelate |
Workflow for Enzymatic Kinetic Resolution:
Chiral Resolution of this compound
Chiral resolution is crucial for obtaining enantiomerically pure this compound for pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.
Chiral HPLC Protocol:
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography.
-
Detector: A UV detector is typically used for detection.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
| Parameter | Condition | References |
| Column Type | Polysaccharide-based CSP | |
| Mobile Phase Example | n-hexane/isopropanol (90:10 v/v) | |
| Detection Wavelength | 254 nm |
Applications in Pharmaceutical Synthesis
This compound, particularly its chiral forms, serves as a key intermediate in the synthesis of several APIs.
Synthesis of Homatropine
Homatropine, an anticholinergic medication, can be synthesized via transesterification of a mandelate ester with tropine.
Experimental Protocol:
-
Reaction Setup: In a suitable organic solvent, combine DL-mthis compound (which can be transesterified to this compound in situ or used directly) and tropine.
-
Catalyst: Add an alkali metal alkoxide (e.g., sodium methoxide) as a catalyst.
-
Reaction: Heat the mixture to reflux for several hours.
-
Work-up: After the reaction is complete, cool the mixture and extract the product into an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The crude homatropine can be purified by crystallization. The hydrobromide salt is a common final form.
Reaction Pathway for Homatropine Synthesis:
Intermediate for Clopidogrel Synthesis
(S)-Clopidogrel is a widely used antiplatelet medication. While direct synthesis from this compound is not the most common route, mandelic acid and its derivatives are key chiral precursors for obtaining the necessary stereochemistry. The synthesis generally involves the reaction of a chiral o-chlorophenylglycine derivative with a thienopyridine moiety.
Generalized Synthetic Logic:
The synthesis of (S)-clopidogrel relies on establishing the correct stereocenter at the α-position to the ester group. This is often achieved through the resolution of a racemic intermediate or by using a chiral starting material derived from (S)-mandelic acid.
Logical Relationship in Clopidogrel Synthesis:
Note on Phenylephrine Synthesis
Based on the conducted research, this compound is not a commonly used starting material for the synthesis of phenylephrine. The synthesis of phenylephrine typically proceeds through routes involving precursors such as m-hydroxybenzaldehyde or other appropriately substituted acetophenones.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
Ethyl Mandelate: Application Notes and Protocols for the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl mandelate, an ester of mandelic acid, is a versatile aromatic compound with significant applications in the flavor and fragrance industries. Its pleasant, fruity, and floral aroma profile makes it a valuable ingredient in a wide range of consumer products. This document provides detailed application notes and experimental protocols for the synthesis, purification, sensory evaluation, and formulation of this compound for researchers and professionals in flavor and fragrance chemistry, as well as for those in drug development utilizing it as a chiral building block.[1][2]
Physicochemical and Sensory Properties
This compound is a colorless to light yellow liquid or crystalline solid with a characteristic aromatic and fruity taste.[3][4] Its properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | |
| CAS Number | 774-40-3 (racemic), 10606-72-1 (R)-(-)-enantiomer, 13704-09-1 (S)-(+)-enantiomer | |
| Appearance | Colorless to light yellow liquid or white solid/powder/crystals | |
| Melting Point | 24-27 °C | |
| Boiling Point | 253-255 °C | |
| Density | 1.115 g/mL at 25 °C | |
| Flash Point | >110 °C | |
| Solubility | Soluble in ethanol and ether; insoluble in water. |
Sensory Profile
The sensory characteristics of this compound are key to its application in flavors and fragrances.
| Attribute | Description |
| Odor | Mild, floral, slightly fruity with a powdery, almond-like nuance. |
| Taste | Sweet, fruity, with hints of cherry and a slightly bitter almond note. |
Applications in Flavor and Fragrance
This compound is utilized as a flavoring agent in a variety of food products, including chewing gum, candy, and beverages, where it imparts an aromatic, fruity taste. In fragrances, it is used to add a sweet, floral, and fruity dimension to perfumes, cosmetics, and personal care products.
Recommended Use Levels
| Application | Concentration Range (ppm) |
| Beverages | 5 - 20 |
| Candy/Confectionery | 10 - 50 |
| Chewing Gum | 50 - 200 |
| Fine Fragrances | 100 - 1000 (0.01% - 0.1%) |
| Cosmetics/Personal Care | 50 - 500 (0.005% - 0.05%) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from mandelic acid and ethanol using an acid catalyst.
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, neutralize the excess acid with a 5% sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Set up the vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Apply vacuum and gradually heat the flask.
-
Collect the fraction that distills at the boiling point of this compound under the applied pressure (e.g., 103-105 °C at 2 mmHg).
-
The purified this compound is collected in the receiving flask.
Protocol 3: Sensory Evaluation
This protocol outlines a method for the sensory analysis of this compound.
Materials:
-
Purified this compound
-
Odor-free solvent (e.g., propylene glycol or ethanol)
-
Glass vials with caps
-
Olfactory strips (smelling strips)
-
Panel of trained sensory analysts
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%).
-
For odor evaluation, dip olfactory strips into each dilution and allow the solvent to evaporate for a few seconds.
-
Present the strips to the panelists in a randomized order in a well-ventilated, odor-free room.
-
Panelists should describe the odor profile, noting the intensity and character of the aroma at each concentration.
-
For taste evaluation, prepare solutions of this compound in a neutral base (e.g., sugar water) at various concentrations.
-
Provide the solutions to the panelists for tasting, with water for rinsing between samples.
-
Panelists should describe the taste profile, including sweetness, fruitiness, and any other perceived notes.
Protocol 4: Stability Testing in a Fragrance Formulation
This protocol describes a method to assess the stability of this compound in a cosmetic product.
Materials:
-
This compound
-
Cosmetic base (e.g., lotion, cream)
-
Glass jars with airtight lids
-
Oven
-
UV light chamber
Procedure:
-
Prepare samples of the cosmetic base containing this compound at a target concentration.
-
Prepare a control sample of the base without this compound.
-
Store the samples under different conditions:
-
Accelerated aging: 40-45°C in an oven for 1-3 months.
-
Light exposure: In a UV light chamber to simulate exposure to sunlight.
-
Room temperature: As a long-term reference.
-
-
Periodically evaluate the samples for changes in color, odor, viscosity, and pH.
-
Compare the stability of the samples containing this compound to the control to determine its impact on the product's shelf life.
Visualizations
References
Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Lipases have emerged as highly effective and versatile biocatalysts for these transformations due to their high enantioselectivity, mild reaction conditions, and broad substrate specificity.[1][2][3] This document provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic ethyl mandelate, a key intermediate in the synthesis of various pharmaceuticals. The protocol is based on established methodologies for the kinetic resolution of mandelic acid esters.[4][5]
The principle of lipase-catalyzed kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic substrate. The lipase selectively catalyzes the transformation (e.g., hydrolysis or transesterification) of one enantiomer at a significantly higher rate, leaving the unreacted enantiomer in high enantiomeric excess (e.e.). The efficiency of this process is quantified by the enantioselectivity (E-value), which represents the ratio of the reaction rates for the two enantiomers.
Key Parameters for Optimization
Several parameters can be optimized to enhance the efficiency and selectivity of the lipase-catalyzed kinetic resolution of this compound:
-
Enzyme Selection: Different lipases exhibit varying selectivity and activity. Common choices include lipases from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Candida rugosa.
-
Reaction Medium: The choice of solvent can significantly impact enzyme activity and stability. Anhydrous organic solvents like tert-butyl methyl ether (MTBE), hexane, toluene, or diisopropyl ether are frequently used.
-
Acyl Donor (for Transesterification): In transesterification reactions, the nature of the acyl donor can influence the reaction rate and enantioselectivity. Vinyl esters, such as vinyl acetate or vinyl butyrate, are often preferred as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible.
-
Temperature: The reaction temperature affects the enzyme's activity and stability. Optimization is crucial to find a balance between a reasonable reaction rate and maintaining the enzyme's structural integrity.
-
pH (for Hydrolysis): In hydrolytic resolutions, maintaining the optimal pH for the lipase is critical for its catalytic activity. This is typically achieved using a buffered aqueous solution.
Experimental Protocols
Two primary approaches for the lipase-catalyzed kinetic resolution of this compound are hydrolysis and transesterification.
Protocol 1: Enantioselective Hydrolysis of Racemic this compound
This protocol is based on the selective hydrolysis of one enantiomer of this compound to the corresponding mandelic acid, leaving the other enantiomer of the ester unreacted.
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida rugosa)
-
Phosphate buffer (e.g., 50 mM, pH 7.0-8.5)
-
Organic co-solvent (optional, e.g., diisopropyl ether)
-
Reaction vessel
-
Magnetic stirrer or shaker incubator
-
pH meter
-
Titrator with a standard base solution (e.g., NaOH) for monitoring reaction progress
-
Extraction solvents (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
To a reaction vessel, add racemic this compound (e.g., 1 mmol) and phosphate buffer (e.g., 20 mL). An organic co-solvent may be added to improve substrate solubility.
-
Adjust the pH of the mixture to the desired value (e.g., 8.0) using a dilute base solution.
-
Add the selected lipase (e.g., 10-50 mg/mmol of substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by periodically measuring the consumption of the base needed to maintain a constant pH, or by taking aliquots for chiral HPLC analysis.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous phase to a pH of approximately 2 with a dilute acid (e.g., 1 M HCl) to protonate the mandelic acid.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Separate and dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting mixture contains the unreacted this compound enantiomer and the mandelic acid enantiomer product. These can be separated by column chromatography.
-
Determine the enantiomeric excess of the unreacted substrate and the product using chiral HPLC.
Protocol 2: Enantioselective Transesterification of Racemic this compound
This protocol involves the selective acylation of one enantiomer of this compound using an acyl donor in an organic solvent.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane, toluene)
-
Acyl donor (e.g., vinyl acetate, vinyl butyrate)
-
Reaction vials
-
Shaking incubator or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography system
-
Chiral HPLC system for analysis
Procedure:
-
In a reaction vial, dissolve racemic this compound (e.g., 0.1 mmol) in an anhydrous organic solvent (e.g., 2 mL).
-
Add the acyl donor (e.g., 0.5 mmol).
-
Add the immobilized lipase (e.g., 10-20 mg).
-
Seal the vial and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with the solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product, containing the acylated this compound enantiomer and the unreacted this compound enantiomer, can be purified by column chromatography.
-
Determine the enantiomeric excess of both the product and the unreacted substrate using chiral HPLC.
Data Presentation
The following table summarizes representative quantitative data for the lipase-catalyzed kinetic resolution of mandelic acid esters from the literature. Note that the specific substrate and conditions can significantly affect the outcome.
| Lipase Source | Substrate | Reaction Type | Solvent | Acyl Donor | Temp. (°C) | Time (h) | Conversion (%) | Product | e.e. (%) | E-value | Reference |
| Pseudomonas sp. | Methyl (RS)-mandelate | Acylation | Isopropyl ether | Vinyl acetate | N/A | N/A | ~60 | (R)-mandelate (unreacted) | 98 | >15 | |
| Penicillium roqueforti | Methyl O-butyryl-(RS)-mandelate | Deacylation | Isopropyl ether | Butanol | N/A | N/A | ~40 | (S)-mandelate | 97 | >100 | |
| Cell surface-displayed lipase (E. coli) | Racemic mthis compound | Hydrolysis | Tris buffer (pH 8.0) | - | 37 | 36 | ~50 | (S)-mandelic acid | 99 | 292 | |
| Candida rugosa | Racemic ethyl α-bromo phenylacetate | Hydrolysis | pH 6.0 buffer | - | 50 | N/A | N/A | (S)-mandelic acid | N/A | N/A | |
| Candida cylindracea | Racemic this compound | Hydrolysis | Microemulsion | - | N/A | 48 | 90 | (S)-mandelic acid | ~97 | N/A |
N/A: Not available in the cited source.
Visualizations
Caption: Workflow for lipase-catalyzed kinetic resolution.
Caption: Principle of kinetic resolution by hydrolysis.
References
Application Notes and Protocols for the Synthesis of Chiral Alcohols Using Ethyl Mandelate as a Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often enantiomer-dependent. One established and effective method for obtaining enantiopure alcohols is through the resolution of a racemic mixture. This process involves the use of a chiral resolving agent to convert the enantiomers into a mixture of diastereomers, which, unlike enantiomers, possess different physical properties and can therefore be separated by conventional techniques such as crystallization or chromatography.[1]
These application notes provide a detailed protocol for the synthesis of chiral alcohols using ethyl mandelate as a chiral resolving agent. The process involves three key steps:
-
Diastereomeric Esterification: A racemic alcohol is reacted with an enantiomerically pure form of this compound to form a mixture of diastereomeric esters.
-
Separation of Diastereomers: The resulting diastereomeric esters are separated, typically using preparative High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis: The separated diastereomeric esters are then hydrolyzed to yield the enantiomerically enriched or pure chiral alcohols and recover the chiral auxiliary.
Experimental Workflow
Caption: Experimental workflow for chiral alcohol resolution.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the chiral resolution process.
Detailed Experimental Protocols
Protocol 1: Diastereomeric Esterification of a Racemic Secondary Alcohol with (R)-Ethyl Mandelate
This protocol describes the esterification of a racemic secondary alcohol with (R)-ethyl mandelate using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
(R)-Ethyl mandelate
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic secondary alcohol (1.0 eq.) and (R)-ethyl mandelate (1.05 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomeric Esters by Preparative HPLC
This protocol outlines the separation of the diastereomeric esters produced in Protocol 1 using preparative High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® series) or a high-resolution silica gel column
-
HPLC-grade hexane
-
HPLC-grade isopropanol or ethanol
-
Sample of the diastereomeric ester mixture
-
Vials for fraction collection
Procedure:
-
Dissolve the mixture of diastereomeric esters in a minimal amount of the mobile phase.
-
Set up the preparative HPLC system with the appropriate column and equilibrate with the mobile phase (e.g., a mixture of hexane and isopropanol). The optimal mobile phase composition should be determined by analytical scale HPLC first.
-
Inject the sample onto the column.
-
Monitor the separation by UV detection at an appropriate wavelength.
-
Collect the fractions corresponding to each separated diastereomer.
-
Combine the fractions for each diastereomer and evaporate the solvent under reduced pressure to obtain the isolated diastereomerically pure esters.
-
Determine the diastereomeric excess (de%) of each isolated ester by analytical HPLC.
Protocol 3: Hydrolysis of Diastereomerically Pure Esters to Chiral Alcohols
This protocol describes the hydrolysis of the separated diastereomeric esters to yield the enantiomerically pure alcohols.
Materials:
-
Diastereomerically pure this compound ester
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Ethanol
-
Water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the diastereomerically pure ester (1.0 eq.) in a mixture of methanol (or ethanol) and water.
-
Add sodium hydroxide (2.0-3.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched alcohol.
-
The aqueous layer from the initial extraction can be further acidified and extracted to recover the mandelic acid.
-
Determine the enantiomeric excess (ee%) of the final chiral alcohol product by chiral HPLC or by NMR analysis after derivatization with a chiral derivatizing agent (e.g., Mosher's acid).[2]
Quantitative Data Summary
The following tables provide representative data for the resolution of a model racemic secondary alcohol, 1-phenylethanol, using (R)-ethyl mandelate as the resolving agent. The actual yields and selectivities will vary depending on the specific substrate and reaction conditions.
Table 1: Diastereomeric Esterification of (±)-1-Phenylethanol
| Parameter | Value |
| Starting Material | (±)-1-Phenylethanol |
| Resolving Agent | (R)-Ethyl Mandelate |
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Yield of Diastereomeric Esters | ~85-95% |
| Diastereomeric Ratio (crude) | ~1:1 |
Table 2: Separation of Diastereomeric Esters
| Parameter | Diastereomer 1 ((R,R)-ester) | Diastereomer 2 ((S,R)-ester) |
| Separation Method | Preparative HPLC | Preparative HPLC |
| Yield | ~40-45% (from racemic alcohol) | ~40-45% (from racemic alcohol) |
| Diastereomeric Excess (de%) | >98% | >98% |
Table 3: Hydrolysis and Final Product Characteristics
| Parameter | (R)-1-Phenylethanol | (S)-1-Phenylethanol |
| Starting Diastereomer | (R,R)-ester | (S,R)-ester |
| Hydrolysis Yield | ~90-98% | ~90-98% |
| Enantiomeric Excess (ee%) | >98% | >98% |
Conclusion
The use of this compound as a chiral resolving agent provides a robust and effective method for the synthesis of enantiomerically pure chiral alcohols. The protocols detailed in these application notes offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. Successful implementation of this methodology relies on careful execution of the esterification, precise separation of the resulting diastereomers, and efficient hydrolysis to yield the final desired chiral alcohol. The determination of diastereomeric and enantiomeric excess at critical stages is essential for ensuring the purity of the final product.
References
Application Notes and Protocols: Ethyl Mandelate as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethyl mandelate as a versatile chiral building block in organic synthesis. Its utility in the stereoselective synthesis of complex molecules, particularly pharmaceuticals and agrochemicals, is well-established.[1] this compound, possessing a stereogenic center at the α-position, serves as a valuable starting material for the introduction of chirality, influencing the biological activity and efficacy of the final products.
Introduction to this compound
This compound (Ethyl 2-hydroxy-2-phenylacetate) is an ester of mandelic acid.[2] It is a crucial chiral synthon, available in both (R)- and (S)-enantiomeric forms, making it a valuable precursor in asymmetric synthesis.[1] The hydroxyl and ester functionalities offer multiple sites for chemical modification, allowing for a diverse range of synthetic transformations. Its applications span from being a key intermediate in the production of bioactive molecules to acting as a chiral auxiliary, guiding the stereochemical outcome of a reaction.[1]
Chemical Properties:
-
CAS Number: 774-40-3[3]
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol
-
Appearance: Colorless to light yellow liquid or solid, as it can exist as a supercooled melt.
-
Melting Point: 24-27 °C
Methods for Obtaining Enantiomerically Pure this compound
The generation of enantiomerically pure this compound is a critical first step for its use as a chiral building block. Several methods are employed, including enzymatic resolutions and asymmetric synthesis.
Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Lipases are particularly effective for the resolution of mandelic acid esters.
2.1.1. Acylative Kinetic Resolution
In this method, an enzyme selectively acylates one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thereby enriched. Lipase from Pseudomonas cepacia (lipase PS-30) has been shown to be highly effective, achieving a high enantiomeric ratio (E). For instance, the kinetic resolution of racemic mandelate esters using lipase PS-30 can yield enantiomeric ratios as high as 197.5. The choice of acyl donor is crucial and can even influence the enantioselectivity of the lipase. Vinyl acetate is a commonly used acyl donor.
Table 1: Acylative Kinetic Resolution of (±)-Ethyl Mandelate
| Enzyme | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Recovered Enantiomer | Enantiomeric Excess (ee) | Conversion (%) | Reference |
| Lipase PS-30 | Vinyl Acetate | Diisopropyl ether | 197.5 | (R)-ethyl mandelate | ≥98% | ~60 |
Protocol: Lipase-Catalyzed Acylative Resolution of (±)-Ethyl Mandelate
-
Materials: (±)-Ethyl mandelate, Lipase PS-30, vinyl acetate, diisopropyl ether.
-
Procedure:
-
Dissolve (±)-ethyl mandelate (1 equivalent) in diisopropyl ether.
-
Add vinyl acetate (1.5 equivalents) as the acyl donor.
-
Add Lipase PS-30 (e.g., 50 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC or GC.
-
The reaction is typically stopped at approximately 60% conversion to obtain the unreacted (R)-ethyl mandelate with high enantiomeric excess.
-
Filter the enzyme from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the unreacted (R)-ethyl mandelate and the acylated (S)-enantiomer by column chromatography.
-
2.1.2. Hydrolytic Kinetic Resolution
This method involves the enantioselective hydrolysis of one enantiomer of a racemic ester by an enzyme in an aqueous system. The enzyme selectively hydrolyzes one ester enantiomer to the corresponding mandelic acid, leaving the other ester enantiomer enriched.
Asymmetric synthesis provides a direct route to a specific enantiomer of this compound, avoiding the 50% theoretical yield limitation of classical resolutions.
2.2.1. Asymmetric Reduction of Ethyl Benzoylformate
A prominent method for synthesizing (R)-ethyl mandelate is the asymmetric reduction of ethyl benzoylformate using yeast, such as Saccharomyces cerevisiae. This biotransformation utilizes the yeast's enzymatic machinery to convert the prochiral ketone to the chiral alcohol with high enantiomeric excess.
Protocol: Yeast-Catalyzed Asymmetric Reduction of Ethyl Benzoylformate
-
Materials: Ethyl benzoylformate, Saccharomyces cerevisiae (baker's yeast), glucose, water.
-
Procedure:
-
Prepare a suspension of baker's yeast in a glucose solution in water.
-
Incubate the mixture for a short period to activate the yeast.
-
Add ethyl benzoylformate to the yeast suspension.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction for the conversion of the ketone to the alcohol by TLC or GC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting (R)-ethyl mandelate by column chromatography.
-
2.2.2. Enantioselective Catalytic Arylation of Ethyl Glyoxylate
This approach involves the addition of an aryl group to ethyl glyoxylate in the presence of a chiral catalyst. Rhodium(I)-NHC (N-heterocyclic carbene) catalysts have been employed for the enantioselective arylation of ethyl glyoxylate with organoboron reagents, yielding this compound derivatives.
Table 2: Enantioselective Arylation of Ethyl Glyoxylate
| Catalyst System | Arylating Agent | Base | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Rh(I)-phosphane/phosphane-phosphite ligands | Phenylboronic acid | KOtBu | tert-amyl alcohol | up to 99 | up to 75 | |
| Chiral Rh(I)-NHC catalysts | Phenylboron reagents | KOtBu | tert-amyl alcohol | high | up to 34 |
2.2.3. Asymmetric Friedel-Crafts Reaction
Chiral titanium(IV) complexes of BINOL derivatives can catalyze the highly enantioselective Friedel-Crafts reaction of aromatic amines with ethyl glyoxylate. This method produces p-N,N-dialkylaminomandelic acid ethyl esters in high yields and excellent enantioselectivities.
Table 3: Asymmetric Friedel-Crafts Reaction with Ethyl Glyoxylate
| Catalyst | Aromatic Amine | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chiral Titanium(IV)-BINOL derivative | N,N-dialkylanilines | Toluene | 85-99 | 80-96.6 |
Protocol: Titanium-Catalyzed Asymmetric Friedel-Crafts Reaction
-
Materials: Ethyl glyoxylate, N,N-dialkylaniline, chiral titanium(IV)-BINOL catalyst, toluene.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral titanium(IV)-BINOL catalyst (e.g., 1 mol%) in toluene.
-
Add the N,N-dialkylaniline (1 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Add ethyl glyoxylate (1.2 equivalents) dropwise.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Synthetic Applications of this compound
Enantiomerically pure this compound is a versatile starting material for the synthesis of various chiral compounds.
The ester group of this compound can be hydrolyzed to afford mandelic acid or transesterified to produce other esters without affecting the stereocenter. The hydroxyl group can be protected and the ester reduced to provide chiral diols.
The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), allowing for S_N2 reactions with various nucleophiles to introduce new functionalities with inversion of configuration.
This compound can be used as a chiral auxiliary to control the stereochemistry of reactions at a remote center. After the desired transformation, the auxiliary can be cleaved and recovered.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic strategies discussed.
Caption: Synthetic routes to enantiopure this compound.
Caption: Workflow for enzymatic acylative resolution.
Conclusion
This compound is a highly valuable and versatile chiral building block in modern organic synthesis. The availability of robust methods for its preparation in enantiomerically pure form, coupled with its diverse reactivity, makes it an indispensable tool for the synthesis of complex chiral molecules. The protocols and data presented herein provide a comprehensive guide for researchers in the pharmaceutical and chemical industries to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: Ethyl Mandelate in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the mandelate scaffold, exemplified by ethyl mandelate, in the synthesis of novel agrochemicals, particularly fungicides. The content covers the design, synthesis, and evaluation of mandelic acid derivatives, offering detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction
This compound, a chiral ester of mandelic acid, is a valuable building block in organic synthesis.[1] Its versatile chemical nature allows for its incorporation into a variety of molecular scaffolds, making it an attractive starting point for the development of new bioactive compounds. In the field of agrochemicals, the mandelic acid moiety is a key structural feature in several commercial fungicides, such as mandipropamid.[1][2] This has spurred research into novel mandelic acid derivatives with potent fungicidal activity. This document details the synthesis and evaluation of a series of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety, which have demonstrated significant antifungal properties.[1][3]
Application: Synthesis of Novel Fungicides
Researchers have successfully designed and synthesized a series of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety. These compounds have been shown to exhibit excellent in vitro antifungal activity against a range of phytopathogenic fungi. The general synthetic strategy involves the conversion of a 4-substituted mandelic acid to a key 1,3,4-oxadiazole thiol intermediate, which is then reacted with various benzyl halides to produce the final target compounds.
Synthetic Workflow
The overall synthetic workflow for the preparation of 4-substituted mandelic acid derivatives is depicted below. The process begins with the esterification of a 4-substituted mandelic acid, followed by hydrazinolysis, cyclization to form the 1,3,4-oxadiazole thiol, and finally, S-alkylation to yield the target compounds.
Caption: Synthetic workflow for 4-substituted mandelic acid derivatives.
Quantitative Data: Antifungal Activity
The synthesized 4-substituted mandelic acid derivatives were evaluated for their in vitro antifungal activity against several plant pathogens. The half-maximal effective concentration (EC50) values were determined and are summarized in the table below. Several of the synthesized compounds exhibited antifungal activity superior to the commercial fungicide mandipropamid.
| Compound | G. saubinetii EC50 (mg/L) | V. dahlia EC50 (mg/L) | S. sclerotiorum EC50 (mg/L) |
| E6 | - | 12.7 | - |
| E13 | 20.4 | 18.5 | - |
| E18 | - | 15.7 | 8.0 |
| Mandipropamid | >50 | >50 | >50 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety.
Protocol 1: Synthesis of Intermediate B (Esterification)
This protocol describes the esterification of 4-substituted mandelic acid.
Materials:
-
4-substituted mandelic acid (0.1 mol)
-
98% Sulfuric acid (0.05 mol)
-
Methanol (50 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Combine the 4-substituted mandelic acid (0.1 mol), 98% sulfuric acid (0.05 mol), and methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure using a rotary evaporator to obtain Intermediate B.
-
Use the crude Intermediate B in the next step without further purification.
Protocol 2: Synthesis of Intermediate D (1,3,4-Oxadiazole Thiol Formation)
This protocol details the conversion of the ester intermediate to the 1,3,4-oxadiazole thiol.
Materials:
-
Intermediate B (0.1 mol)
-
80% Hydrazine hydrate (0.2 mol)
-
Methanol (20 mL)
-
Potassium hydroxide (KOH) (0.15 mol)
-
Ethanol (20 mL)
-
Carbon disulfide (CS2) (0.2 mol)
-
2 M Hydrochloric acid solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve Intermediate B (0.1 mol) and 80% hydrazine hydrate (0.2 mol) in methanol (20 mL) and heat at 100 °C for 30 minutes to obtain Intermediate C. Concentrate the solvent in vacuo.
-
To a solution of KOH (0.15 mol) in 20 mL of ethanol, add Intermediate C (0.1 mol).
-
Slowly add CS2 (0.2 mol) dropwise to the solution and react at room temperature for 12 hours, followed by heating at 80 °C for 10 hours.
-
Concentrate the solution in vacuo.
-
Adjust the pH to 3-4 with 2 M hydrochloric acid solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the ethyl acetate under reduced pressure to obtain Intermediate D, which is used in the subsequent reaction without further purification.
Protocol 3: Synthesis of Target Compounds E1-E28 (S-Alkylation)
This protocol describes the final step of synthesizing the target 4-substituted mandelic acid derivatives.
Materials:
-
Intermediate D (4.0 mmol)
-
Acetonitrile (CH3CN) (5.0 mL)
-
Water (H2O) (5.0 mL)
-
Potassium carbonate (K2CO3) (8.0 mmol)
-
Various benzyl halides (4.0 mmol)
-
Reaction vial
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of Intermediate D (4.0 mmol) in a mixture of CH3CN (5.0 mL) and H2O (5.0 mL), add K2CO3 (8.0 mmol) and the respective benzyl halide (4.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (20/1 to 10/1) to obtain the title compounds E1–E28.
Logical Relationship of Synthesis
The synthesis of the target antifungal compounds follows a logical progression of chemical transformations, each building upon the previous step to construct the final complex molecule.
Caption: Logical progression of the synthesis of mandelic acid-based fungicides.
Conclusion
The mandelic acid scaffold, readily accessible from starting materials like this compound, serves as a promising platform for the development of novel agrochemical fungicides. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers to explore this chemical space further. The demonstrated high antifungal activity of the synthesized 4-substituted mandelic acid derivatives underscores the potential of this class of compounds to yield new and effective crop protection agents.
References
Troubleshooting & Optimization
causes and solutions for low yield in ethyl mandelate enzymatic resolution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the enzymatic kinetic resolution of ethyl mandelate.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic resolution of this compound in a direct question-and-answer format.
Question: My reaction is very slow or has stopped completely before reaching the desired conversion. What are the potential causes?
Answer: A stalled or slow reaction can be attributed to several factors, primarily related to enzyme activity or inhibition.
-
Possible Cause 1: Sub-optimal Reaction Conditions. Enzymes are highly sensitive to their environment. Incorrect temperature or pH can drastically reduce or halt enzyme activity. Most lipases used for this type of resolution perform optimally between 30°C and 50°C and at a pH of 6.0 to 8.0 for hydrolysis.[1] For transesterification in organic solvents, the "pH memory" of the enzyme (the pH of the aqueous solution it was prepared in) is critical.[1]
-
Possible Cause 2: Enzyme Inhibition. The reaction can be inhibited by the substrate itself (substrate inhibition) or by the products as they accumulate (product inhibition). High concentrations of this compound can lead to the formation of an unproductive enzyme-substrate complex, which reduces the overall reaction rate. Similarly, the accumulation of mandelic acid (in hydrolysis) or the by-product alcohol (in transesterification) can inhibit the enzyme.
-
Solution: Experiment with a range of substrate concentrations to identify an optimal level that does not cause significant inhibition. For mandelic acid, a related substrate, an inhibition threshold was observed at concentrations above 0.042 mol/dm³. Employing a biphasic solvent system (e.g., toluene-water) can help alleviate substrate inhibition by controlling the substrate concentration in the aqueous phase where the enzyme is active. If product inhibition is suspected, consider in-situ product removal techniques.
-
-
Possible Cause 3: Enzyme Denaturation or Inactivation. The enzyme may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors in the reaction mixture, such as certain organic solvents or impurities.
-
Solution: Use a fresh batch of enzyme or verify the activity of your current stock. Ensure all reagents and solvents are of high purity. If using an immobilized enzyme, mechanical stress from vigorous stirring can cause particle attrition and activity loss.
-
Question: The final yield of my desired enantiomer is significantly below the theoretical 50%. Why is this happening?
Answer: In an ideal kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. A yield well below this value, especially when the reaction has gone to completion (i.e., >50% conversion), points towards low enantioselectivity of the enzyme.
-
Possible Cause: Low Enantioselectivity (E-value). The enzyme may be converting both the (R)- and (S)-enantiomers of this compound at similar rates. This results in a product that is not enantiomerically pure and a lower yield of the desired single enantiomer. The enantioselectivity is often quantified by the enantiomeric ratio (E-value). A low E-value means poor separation.
-
Solution: The E-value is not constant and can be optimized.
-
Enzyme Screening: The choice of enzyme is paramount. Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) to find one with higher selectivity for your substrate.
-
Solvent Optimization: The organic solvent used in transesterification can significantly influence enantioselectivity. Screen solvents like hexane, diisopropyl ether, and toluene.
-
Temperature Control: Lowering the reaction temperature often increases enantioselectivity, though it will also decrease the reaction rate.
-
Acyl Donor Modification: In transesterification reactions, the structure of the acyl donor (e.g., vinyl acetate, vinyl butyrate) can have a profound impact on enantioselectivity.
-
-
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low yield in your enzymatic resolution experiment.
Caption: Troubleshooting workflow for low yield in enzymatic resolution.
Frequently Asked Questions (FAQs)
Q1: What is the difference between enzymatic hydrolysis and transesterification for resolving this compound? In hydrolysis, water is the nucleophile, and the racemic this compound is converted to mandelic acid. The enzyme will selectively produce one enantiomer of mandelic acid, leaving the other enantiomer of this compound unreacted. In transesterification (or acylation), an acyl donor (like vinyl acetate) is used in an organic solvent. The enzyme selectively acylates one enantiomer of this compound, leaving the other unreacted. The choice depends on the desired product (acid vs. acylated ester) and the stability and selectivity of the enzyme in different environments.
Q2: What is substrate inhibition and how does it manifest? Substrate inhibition is a common deviation from standard Michaelis-Menten kinetics where the reaction rate decreases at high substrate concentrations. It is often caused by the binding of multiple substrate molecules to the enzyme, leading to an unproductive complex. In your experiment, this would manifest as the reaction rate slowing down significantly or stopping when you use a high concentration of racemic this compound.
Caption: Model of substrate inhibition leading to an inactive complex.
Q3: How can I improve the reusability of the enzyme? Enzyme immobilization is a key strategy for improving reusability, stability, and ease of separation from the reaction mixture. Immobilizing a lipase on a solid support (e.g., porous beads) can enhance its stability at higher temperatures and in organic solvents. This allows for simple filtration to recover the enzyme for subsequent batches. However, care must be taken as the immobilization process itself can sometimes affect enzyme activity or selectivity.
Data on Reaction Parameters
Optimizing reaction parameters is crucial for overcoming low yield. The following tables summarize key quantitative data from studies on mandelate esters and related compounds.
Table 1: Influence of Reaction Parameters on Yield and Enantioselectivity
| Parameter | Condition | Substrate | Enzyme | Result | Reference |
|---|---|---|---|---|---|
| Substrate Conc. | > 0.042 mol/dm³ | (R,S)-Mandelic Acid | Burkholderia cepacia lipase | Substrate inhibition observed; reaction rate drops. | |
| Substrate Conc. | 200 mM vs. 500 mM | Mandelonitrile | Recombinant Nitrilase | Yield improved from 179.6 g/L/d to 352.6 g/L/d by using a toluene-water biphasic system to overcome inhibition at high concentration. | |
| Temperature | Increased up to 50°C | Ethyl Butyrate | Candida rugosa lipase | Percent esterification increased, reaching a maximum at 50°C. Further increase to 70°C caused a decrease. | |
| Temperature | 70°C vs. 90°C | (R,S)-mthis compound | Immobilized Pyrococcus furiosus lipase | Immobilization on glyoxyl-agarose improved the optimal temperature from 70°C to 90°C. | |
| pH | pH 5 vs. pH 7 | (R,S)-2-O-butyryl-2-phenylacetic acid | Immobilized P. furiosus lipase | Enantioselectivity (E-value) was higher at pH 7 (E=22) compared to pH 5. |
| Acyl Donor | Vinyl Acetate vs. Vinyl Butyrate | Methyl (R,S)-mandelates | Pseudomonas sp. lipase | Enantioselectivity was highest with vinyl butyrate, though the conversion rate was faster with shorter-chain vinyl esters. | |
General Experimental Protocol
This section provides a detailed methodology for a typical lipase-catalyzed transesterification of ethyl (R,S)-mandelate. This protocol should be used as a starting point and optimized for your specific enzyme and setup.
Objective: To resolve racemic this compound via lipase-catalyzed acylation to obtain one enantiomer as the acylated product and the other as the unreacted substrate, both with high enantiomeric excess.
Reaction Scheme:
References
Technical Support Center: Optimizing Ethyl Mandelate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of ethyl mandelate, a crucial intermediate in pharmaceutical development.[1] This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is commonly synthesized through the esterification of mandelic acid with ethanol. This can be achieved via chemical catalysis, often using an acid catalyst, or through biocatalysis, typically employing lipases. Enzymatic synthesis is often preferred for its high selectivity and milder reaction conditions.[2]
Q2: Which enzymes are typically used for the enzymatic synthesis of this compound?
A2: Lipases are the most frequently used enzymes for this type of esterification. Species such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and Candida cylindracea lipase (CCL) have shown effectiveness in catalyzing the synthesis of similar esters and the hydrolysis of this compound.[3][4][5]
Q3: Why is it important to optimize temperature and pH in this synthesis?
A3: Temperature and pH are critical parameters that significantly influence the rate and yield of the enzymatic synthesis. Enzymes have optimal temperature and pH ranges at which their catalytic activity is maximal. Deviations from these optima can lead to reduced enzyme activity or even irreversible denaturation, resulting in lower product yields.
Q4: What is the significance of removing water from the reaction mixture?
A4: The esterification reaction is reversible, with water as a byproduct. The presence of excess water in the reaction medium can shift the equilibrium back towards the reactants (mandelic acid and ethanol), leading to the hydrolysis of the ester and thus reducing the yield of this compound. Techniques such as using molecular sieves or performing the reaction under vacuum can be employed to remove water.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
Problem: Low or No Yield of this compound
-
Possible Cause 1: Suboptimal Temperature.
-
Solution: The reaction temperature may be too low, resulting in slow enzyme kinetics, or too high, causing enzyme denaturation. Systematically evaluate a range of temperatures (e.g., 30°C to 60°C) to determine the optimal condition for the specific lipase being used.
-
-
Possible Cause 2: Suboptimal pH.
-
Solution: The "pH memory" of the enzyme, which is the ionization state of its residues from the last aqueous solution it was in, might not be ideal for catalysis. Pre-treating the immobilized enzyme with buffers of different pH values before the reaction can help identify the optimal pH for the synthesis.
-
-
Possible Cause 3: Enzyme Inactivation.
-
Solution: The lipase may have lost its activity due to improper storage or handling. It is advisable to verify the enzyme's activity using a standard assay. High concentrations of the alcohol substrate (ethanol) can also inhibit or inactivate some lipases.
-
-
Possible Cause 4: Presence of Excess Water.
-
Solution: As esterification is a reversible reaction, the accumulation of water can drive the reaction backward. Use molecular sieves or a vacuum to remove water from the reaction medium and shift the equilibrium towards product formation.
-
Problem: Reaction Stops Prematurely
-
Possible Cause 1: Enzyme Deactivation.
-
Solution: Prolonged exposure to high temperatures or a significant shift in the pH of the reaction medium can cause the enzyme to deactivate over time. Consider a temperature-step strategy, starting at the optimal temperature and then lowering it for the remainder of the reaction to preserve enzyme stability.
-
-
Possible Cause 2: Substrate or Product Inhibition.
-
Solution: High concentrations of either the substrates (mandelic acid or ethanol) or the product (this compound) can inhibit the enzyme. A fed-batch approach, where substrates are added incrementally, can help maintain optimal concentrations and prevent inhibition.
-
Problem: Inconsistent Results Between Batches
-
Possible Cause 1: Variations in Water Content.
-
Solution: Minor differences in the water content of reactants and solvents can significantly affect the reaction equilibrium. Ensure that all starting materials are consistently dry.
-
-
Possible Cause 2: Inaccurate Measurements.
-
Solution: Precisely measure all components and ensure the reaction setup is identical for each batch to maintain consistency.
-
-
Possible Cause 3: Enzyme Age and Storage.
-
Solution: The activity of the lipase can decrease over time, even with proper storage. Use an enzyme from the same lot and store it under the recommended conditions to ensure consistent activity.
-
Data Presentation: Starting Points for Optimization
While specific optimal conditions for this compound synthesis need to be determined empirically, the following table provides a summary of conditions found to be optimal for the synthesis of other ethyl esters using common lipases. This data can serve as a valuable starting point for your optimization experiments.
| Ester Product | Lipase | Optimal Temperature (°C) | Optimal pH | Substrates | Solvent | Reference |
| Ethyl Butyrate | Candida antarctica Lipase B (CALB) | 25 | Not Specified | Butyric acid, Ethanol | Heptane | |
| Ethyl Lactate | Candida antarctica Lipase B (CALB) | 50 | Not Specified | L-lactic acid, Ethanol | Water-saturated heptane | |
| Ethyl Ferulate | Mucor sp. Lipase | 45 | Not Specified | Ferulic acid, Ethanol | tert-Butyl alcohol | |
| Octyl Formate | Novozym 435 (CALB) | 40 | Not Specified | Formic acid, Octanol | 1,2-dichloroethane |
Experimental Protocols
Protocol 1: Optimization of Reaction Temperature
This protocol outlines a method to determine the optimal temperature for the lipase-catalyzed synthesis of this compound.
-
Reactant Preparation: Prepare a stock solution of mandelic acid and ethanol in a suitable anhydrous organic solvent (e.g., heptane or toluene) at the desired molar ratio (e.g., 1:1 or with an excess of one reactant).
-
Reaction Setup: Dispense equal volumes of the reactant stock solution into a series of sealed reaction vessels.
-
Enzyme Addition: Add a consistent amount of the selected immobilized lipase (e.g., 10% w/w of total substrates) to each vessel.
-
Water Removal: Add activated molecular sieves (e.g., 3Å or 4Å) to each vessel to adsorb the water produced during the reaction.
-
Incubation: Place the reaction vessels in temperature-controlled shakers or water baths set to a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).
-
Sampling and Analysis: At regular time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot from each reaction. Analyze the samples using a suitable analytical technique (e.g., GC or HPLC) to determine the concentration of this compound.
-
Data Interpretation: Plot the yield of this compound as a function of temperature at different time points. The temperature that results in the highest yield in the shortest time is the optimal temperature.
Protocol 2: Optimization of Reaction pH (pH Memory)
This protocol describes how to determine the optimal pH for the lipase by pre-treating it with buffers of different pH values.
-
Enzyme Pre-treatment:
-
Prepare a series of buffers with different pH values (e.g., pH 5, 6, 7, 8, 9).
-
Incubate separate batches of the immobilized lipase in each buffer for a set period (e.g., 1-2 hours) with gentle agitation.
-
After incubation, filter the enzyme from the buffer and wash it with an anhydrous solvent to remove residual water. Dry the enzyme, for instance, under a vacuum.
-
-
Esterification Reaction:
-
Set up a series of reactions as described in Protocol 1, using the enzyme pre-treated at each different pH.
-
Run all reactions at the previously determined optimal temperature.
-
-
Sampling and Analysis: Monitor the formation of this compound over time as described in Protocol 1.
-
Data Interpretation: Compare the initial reaction rates and final yields obtained with the enzyme from each pH pre-treatment. The pH that results in the highest reaction efficiency is considered the optimal pH for the synthesis.
Visualizations
Caption: Workflow for optimizing temperature and pH.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis of the hydrolysis of this compound and esterification of alpha-bromopropionic acid by lipase in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantioselectivity in Ethyl Mandelate Resolution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the kinetic resolution of ethyl mandelate. The focus is on improving enantioselectivity, a critical factor in the synthesis of chiral drugs and fine chemicals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic resolution of this compound.
Problem 1: Low Enantioselectivity (Low Enantiomeric Excess - ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | The intrinsic enantioselectivity of the lipase is paramount. Screen a variety of commercially available lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia, Candida rugosa) to identify the most effective one for your specific substrate and reaction type (hydrolysis or acylation).[1][2][3] |
| Inappropriate Solvent | The solvent significantly influences enzyme activity and enantioselectivity. Test a range of organic solvents with varying polarities, such as hexane, toluene, tert-butyl methyl ether (MTBE), or diisopropyl ether.[3] In some cases, a solvent-free system may enhance enantioselectivity. |
| Ineffective Acyl Donor (for Acylation Reactions) | The choice of acyl donor can dramatically impact, and even invert, the enantioselectivity.[1] Screen various acyl donors like vinyl acetate, isopropenyl acetate, or vinyl butyrate. The chain length of the acyl donor can also be a factor to consider. |
| Unfavorable Reaction Temperature | Lowering the reaction temperature can often increase enantioselectivity, although it will also decrease the reaction rate. Experiment with a range of temperatures (e.g., room temperature, 30°C, 40°C) to find the optimal balance between selectivity and reaction time. |
| Incorrect pH (for Hydrolysis Reactions) | The pH of the reaction medium is crucial for lipase activity and stability in hydrolysis reactions. Optimize the pH of the buffer solution, typically in the range of 6.0 to 8.0. |
| Reaction Proceeding Beyond 50% Conversion | For optimal enantiomeric excess of both the product and the remaining substrate in a kinetic resolution, it is crucial to stop the reaction at approximately 50% conversion. Monitor the reaction progress closely using chiral HPLC or GC. |
| Enzyme Inhibition | The substrate or product may inhibit the enzyme at high concentrations. Try varying the substrate concentration to assess for any substrate inhibition. |
| Presence of Water (in Acylation Reactions) | In non-aqueous acylation reactions, the presence of water can lead to unwanted hydrolysis and reduce enantioselectivity. Ensure the use of anhydrous solvents and reagents. The addition of molecular sieves can help to remove trace amounts of water. |
Problem 2: No or Very Slow Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Verify the activity of the lipase using a standard assay. Ensure proper storage and handling of the enzyme. |
| Poor Substrate Solubility | The substrate must be soluble in the reaction medium. If solubility is an issue, consider a different solvent or a co-solvent system. |
| Inappropriate Reaction Conditions | Re-evaluate all reaction parameters, including temperature, pH (for hydrolysis), and mixing. Ensure adequate mixing to overcome mass transfer limitations, especially with immobilized enzymes. |
| Insufficient Enzyme Concentration | Increase the amount of lipase in the reaction mixture. For immobilized enzymes, a higher catalyst loading may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the enantioselectivity of my this compound resolution?
The most critical first step is to screen different lipases. The choice of enzyme has the most significant impact on enantioselectivity. Lipases from different microbial sources exhibit varying affinities and selectivities for the enantiomers of this compound.
Q2: How do I choose between hydrolytic and acylative resolution?
The choice depends on the desired enantiomer and the downstream processing.
-
Hydrolytic resolution: The enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding mandelic acid, leaving the other ester enantiomer enriched. This is often performed in aqueous or biphasic systems.
-
Acylative (or transesterification) resolution: The enzyme selectively acylates one enantiomer of the racemic this compound in an organic solvent, leaving the other enantiomer unreacted and enriched. This is a widely used method due to the ease of separation of the resulting ester from the unreacted alcohol.
Q3: Can enzyme immobilization improve enantioselectivity?
Yes, immobilization can significantly improve the enantioselectivity, stability, and reusability of lipases. The immobilization support can influence the enzyme's conformation, potentially leading to a more favorable orientation of the active site for chiral recognition. Immobilization also simplifies the separation of the enzyme from the reaction mixture.
Q4: How do I accurately determine the enantiomeric excess (ee) and conversion?
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard analytical methods for determining the enantiomeric excess of both the product and the unreacted substrate. Conversion can be calculated from the relative peak areas of the substrate and product in the chromatogram. Accurate determination of both ee and conversion is essential to calculate the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.
Q5: Should I run the reaction to completion?
No, for a kinetic resolution, the reaction should ideally be stopped at or near 50% conversion. At this point, the theoretical maximum enantiomeric excess for both the product and the remaining substrate is achieved. Pushing the reaction beyond 50% conversion will decrease the enantiomeric excess of the slower-reacting enantiomer.
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the enantioselectivity of lipase-catalyzed resolution of mandelic acid esters.
Table 1: Effect of Solvent on the Enantioselectivity (E) of Lipase-Catalyzed Acylation of a Secondary Alcohol *
| Solvent | Enantiomeric Ratio (E) |
| Hexane | >200 |
| Toluene | >200 |
| tert-Butyl methyl ether (MTBE) | >200 |
| Diisopropyl ether | 150 |
| Acetonitrile | 50 |
| Tetrahydrofuran (THF) | 20 |
*Data compiled from studies on secondary alcohols structurally similar to this compound using Candida antarctica lipase B. Exact values can vary based on specific substrate and reaction conditions.
Table 2: Comparison of Different Lipases for the Kinetic Resolution of 1-Phenylethanol (a model secondary alcohol) *
| Lipase Source | Acyl Donor | Enantiomeric Ratio (E) |
| Pseudomonas cepacia | Vinyl Acetate | >200 |
| Candida antarctica Lipase B | Vinyl Acetate | >200 |
| Candida rugosa | Vinyl Acetate | 25 |
| Pseudomonas fluorescens | Vinyl Acetate | 53 |
*This table provides a general comparison. The enantioselectivity is highly substrate-dependent, and screening is recommended for this compound.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Acylative Resolution of Racemic this compound
This protocol outlines a general method for the kinetic resolution of racemic this compound via acylation using an immobilized lipase.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane, MTBE)
-
Acyl donor (e.g., vinyl acetate)
-
Molecular sieves (optional, but recommended)
-
Reaction vessel with magnetic stirrer and temperature control
-
Chiral HPLC or GC for analysis
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add racemic this compound (1 equivalent).
-
Add the anhydrous organic solvent.
-
Add the acyl donor (typically 1.5 to 3 equivalents).
-
If using, add activated molecular sieves.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the sample by chiral HPLC or GC. Determine both the conversion and the enantiomeric excess of the remaining this compound and the acylated product.
-
Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted this compound and the acylated product can be separated by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified, unreacted this compound and the acylated product.
Visualizations
References
Technical Support Center: Grignard Reactions with Ethyl Mandelate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Grignard reactions with ethyl mandelate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is resulting in a very low yield or no product at all. What is the most likely cause?
The most probable cause of reaction failure is the presence of the acidic α-hydroxy group on the this compound molecule. Grignard reagents are highly basic and will react with acidic protons, such as the one from the hydroxyl group, in a simple acid-base reaction.[1] This reaction quenches the Grignard reagent, rendering it unable to act as a nucleophile and attack the ester carbonyl group.
To circumvent this issue, the hydroxyl group must be "protected" before the Grignard reagent is introduced. A common and effective method is to convert the alcohol into a silyl ether, which is stable under the basic conditions of the Grignard reaction.[2][3]
Q2: How do I protect the hydroxyl group of this compound?
A widely used method for protecting alcohols is the formation of a tert-butyldimethylsilyl (TBDMS) ether. This is achieved by reacting this compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine. The base facilitates the reaction and neutralizes the HCl byproduct.
Q3: After protecting the hydroxyl group, I am still observing low yields of my desired tertiary alcohol. What are other potential issues?
Even with a protected starting material, several factors can contribute to low yields in a Grignard reaction. These include:
-
Inadequate Drying of Reagents and Glassware: Grignard reagents are extremely sensitive to moisture. Any trace of water in the solvent, on the glassware, or in the starting materials will consume the Grignard reagent. It is crucial to use anhydrous solvents and to flame-dry or oven-dry all glassware immediately before use.[4]
-
Poor Quality of Magnesium: The surface of magnesium turnings can become oxidized, which prevents the formation of the Grignard reagent. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary to expose a fresh metal surface.
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the ester. These include:
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl/aryl halide.
-
Enolization: The Grignard reagent can act as a base and deprotonate the ester at the α-position, leading to the recovery of starting material after workup.
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ester to an alcohol.
-
Q4: I am recovering a significant amount of my protected this compound starting material. What could be the reason?
Recovery of the starting material suggests that the Grignard reaction did not proceed to completion. Besides the reasons mentioned in Q3, this could be due to:
-
Insufficient Grignard Reagent: Reactions of Grignard reagents with esters require at least two equivalents of the Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol. Using less than two equivalents will result in a mixture of starting material, ketone intermediate, and the desired product. It is advisable to use a slight excess (2.1-2.5 equivalents) of the Grignard reagent.
-
Low Reaction Temperature: While low temperatures can sometimes minimize side reactions, they can also slow down the desired reaction. If the reaction is not proceeding, allowing it to warm to room temperature or gentle refluxing may be necessary.
Q5: How do I remove the silyl protecting group after the Grignard reaction?
The silyl ether protecting group can be removed under acidic conditions or, more commonly, by using a fluoride ion source. A widely used reagent for this "deprotection" step is tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). The reaction is typically clean and efficient.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of a 1,1-disubstituted-2-phenylethane-1,2-diol from this compound via a Grignard reaction.
| Table 1: Protection of this compound with TBDMSCl | |
| Parameter | Value |
| This compound | 1.0 equiv |
| TBDMSCl | 1.1 - 1.2 equiv |
| Imidazole | 2.2 - 2.5 equiv |
| Solvent | Anhydrous DMF or CH₂Cl₂ |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | > 95% |
| Table 2: Grignard Reaction with Protected this compound | |
| Parameter | Value |
| Protected this compound | 1.0 equiv |
| Grignard Reagent (R-MgX) | 2.1 - 2.5 equiv |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to reflux |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 70 - 90% |
| Table 3: Deprotection of TBDMS Ether with TBAF | |
| Parameter | Value |
| Silyl-protected Diol | 1.0 equiv |
| TBAF (1 M in THF) | 1.1 - 1.5 equiv |
| Solvent | THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 30 minutes - 2 hours |
| Typical Yield | > 90% |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Add imidazole (2.5 equiv) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) in anhydrous CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected this compound, which can often be used in the next step without further purification.
Protocol 2: Grignard Reaction with Protected this compound
-
In a separate flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, prepare the Grignard reagent by adding the appropriate alkyl or aryl halide (e.g., bromobenzene) to magnesium turnings in anhydrous diethyl ether or THF.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Slowly add a solution of the TBDMS-protected this compound (1.0 equiv) in the same anhydrous solvent via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Gentle refluxing may be required for less reactive Grignard reagents.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl-protected diol.
Protocol 3: Deprotection of the TBDMS Ether
-
Dissolve the crude silyl-protected diol (1.0 equiv) in THF.
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equiv) to the mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete (typically within 30 minutes to 2 hours), quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final 1,1-disubstituted-2-phenylethane-1,2-diol.
Visualizations
Caption: Experimental workflow for the synthesis of a 1,1-disubstituted-2-phenylethane-1,2-diol.
Caption: Troubleshooting decision tree for this compound Grignard reactions.
References
Technical Support Center: Optimizing Enzyme Concentration for Kinetic Resolution of Ethyl Mandelate
Welcome to the technical support center for the kinetic resolution of ethyl mandelate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing enzyme concentration in the kinetic resolution of this compound?
A1: The primary goal is to find a balance between reaction rate and enantioselectivity. A higher enzyme concentration generally leads to a faster reaction, but it's crucial to ensure this doesn't negatively impact the enantiomeric excess (ee) of the product and the unreacted substrate. The optimal concentration will yield a desirable conversion (ideally around 50%) in a reasonable timeframe while maximizing the enantioselectivity (E-value).
Q2: I'm observing a very slow reaction rate. Should I just keep increasing the enzyme concentration?
A2: While insufficient enzyme loading can cause slow reactions, simply increasing the concentration indefinitely is not always the best solution and can be costly. First, ensure other reaction parameters are optimal, such as temperature, solvent, and acyl donor. If the reaction is still slow, systematically increasing the enzyme concentration is a valid strategy. However, be mindful of potential mass transfer limitations, especially with immobilized enzymes, where high catalyst loading might not lead to a proportional increase in the reaction rate.
Q3: Can the enzyme concentration affect the enantioselectivity (E-value) of the reaction?
A3: The intrinsic enantioselectivity (E-value) of an enzyme is a kinetic parameter that should ideally be independent of the enzyme concentration. However, in practice, apparent enantioselectivity can be influenced by factors that become more prominent at different enzyme concentrations, such as mass transfer limitations or the presence of impurities in the enzyme preparation. It's important to experimentally verify the effect of enzyme concentration on the ee of your product and substrate.
Q4: What is the maximum theoretical yield in a kinetic resolution?
A4: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted substrate or the product) is 50%. This is because the enzyme selectively reacts with one enantiomer of the racemic mixture. To achieve yields beyond 50%, a dynamic kinetic resolution, which involves in-situ racemization of the slower-reacting enantiomer, would be required.[1]
Q5: Why is it important to stop the reaction at approximately 50% conversion?
A5: In a kinetic resolution, the enantiomeric excess of both the unreacted substrate and the product is maximized at or near 50% conversion. Pushing the reaction beyond this point will lead to a decrease in the ee of the product as the enzyme begins to react with the less-favored enantiomer. Conversely, stopping the reaction too early will result in a lower ee of the remaining starting material.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) for Both Product and Unreacted Substrate
Low ee is a common problem indicating poor discrimination between the enantiomers by the enzyme.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Diastereomeric Crystallization of Ethyl Mandelate Salts
Welcome to the technical support center for diastereomeric crystallization of ethyl mandelate salts. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chiral resolution of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a straightforward question-and-answer format.
Crystallization Issues
Q1: Why is no crystallization occurring after adding the resolving agent and cooling the solution?
A: This common issue often points to problems with solubility and supersaturation. Several factors could be at play:
-
High Solubility: The diastereomeric salts of this compound may be too soluble in the selected solvent, which prevents the solution from becoming supersaturated enough to crystallize.
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.
-
Inhibition of Nucleation: Impurities present in the mixture or the solvent can hinder the formation of crystal nuclei.
-
Incorrect Stoichiometry: The molar ratio of the racemic this compound to the chiral resolving agent may not be optimal for efficient salt formation and subsequent crystallization.[1]
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[2] A systematic screening of various solvents with different polarities is recommended to find one where the desired diastereomeric salt has low solubility while the other is significantly more soluble.[2][3]
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts, which can help induce crystallization.[1]
-
Anti-Solvent Addition: Introduce an "anti-solvent," a solvent in which the salts are poorly soluble, to promote precipitation. This should be done slowly to avoid the formation of oils instead of crystals.
-
Lower Temperature: Further reduce the crystallization temperature, as the solubility of the salts will typically decrease.
-
Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt to the solution to initiate crystallization. If seed crystals are not available, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.
Q2: Both diastereomers are crystallizing simultaneously, leading to a low diastereomeric excess (d.e.). What should I do?
A: Co-crystallization is a significant challenge that compromises the purity of the desired enantiomer. This often occurs when the solubilities of the two diastereomeric salts are too similar.
Troubleshooting Steps:
-
Solvent System Optimization: The key is to find a solvent system that maximizes the solubility difference between the two diastereomers. Experiment with different solvents and solvent mixtures.
-
Temperature Control: The solubility of the two diastereomers may change at different rates with temperature. Optimizing the crystallization temperature can improve selectivity.
-
Kinetic vs. Thermodynamic Control: In some cases, the initially formed crystals may not be the most thermodynamically stable. A kinetically controlled crystallization, where the process is stopped before reaching equilibrium, might yield the desired diastereomer with higher purity.
Q3: The product is "oiling out" instead of forming crystals. How can this be prevented?
A: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid crystalline phase. This is often caused by excessively high supersaturation or a crystallization temperature that is too high.
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution or slow down the rate of cooling or anti-solvent addition.
-
Adjust Crystallization Temperature: If possible, select a solvent system that allows for crystallization at a higher temperature, well below the melting point of the salt.
-
Ensure Proper Agitation: Adequate stirring can help prevent the formation of an oil phase.
Purity and Yield Issues
Q4: The diastereomeric excess (d.e.) of the crystallized salt is low. How can it be improved?
A: Low diastereomeric excess indicates that the separation of the two diastereomers is not efficient.
Troubleshooting Steps:
-
Recrystallization: One of the most common methods to improve purity is to recrystallize the product. Each recrystallization step can enrich the less-soluble diastereomer.
-
Optimize Resolving Agent Ratio: The molar ratio of the resolving agent to the racemic this compound can influence the purity of the crystallized salt. Experiment with different ratios to find the optimal conditions.
-
Screen Different Resolving Agents: The choice of resolving agent is crucial for successful resolution. Different resolving agents will form diastereomeric salts with varying solubility differences.
Q5: The yield of the desired diastereomeric salt is low. What can be done to increase it?
A: Low yield can be due to several factors, including high solubility of the desired salt or premature isolation.
Troubleshooting Steps:
-
Optimize Solvent and Temperature: As with improving purity, screen for solvents that decrease the solubility of the target salt and experiment with lower final crystallization temperatures.
-
Maximize Crystallization Time: Ensure that the crystallization process has reached equilibrium before isolating the crystals to maximize the yield.
-
Mother Liquor Analysis: Analyze the mother liquor (the remaining solution after crystallization) to determine the concentration of the desired diastereomer. If a significant amount remains, further cooling or the addition of an anti-solvent may be necessary.
Data Presentation
The following tables summarize key quantitative data from relevant studies on the diastereomeric resolution of mandelic acid and its derivatives.
Table 1: Solubility of Diastereomeric Mandelate Salts
| Resolving Agent | Diastereomer | Solubility (mM) | Solvent System | Reference |
| (1R,2R)-DPEN | (R)-mandelate salt | 33.6 | Aqueous Buffer | , |
| (1R,2R)-DPEN | (S)-mandelate salt | 88.5 | Aqueous Buffer | , |
| (S)-1PEA | (S)-mandelate salt | ~200 | Aqueous Buffer | , |
| (S)-1PEA | (R)-mandelate salt | >6000 | Aqueous Buffer | , |
Table 2: Effect of Resolving Agent Concentration on Enantiomeric Excess (e.e.)
| Racemic Compound | Resolving Agent | Resolving Agent Conc. (mM) | Racemate Conc. (mM) | Enantiomeric Excess (e.e.) | Reference |
| Mandelic Acid | (1R,2R)-DPEN | 150 | 200 | 79.9 ± 2.6% (R) | |
| Mandelic Acid | (1R,2R)-DPEN | 100 | 200 | 84.3 ± 2.8% (R) | |
| Mandelic Acid | (1R,2R)-DPEN | 75 | 200 | 86.8 ± 4.3% (R) | |
| Mandelic Acid | (S)-1PEA | 300 | 1000 | 74.9 ± 9.4% (S) | |
| Mandelic Acid | (S)-1PEA | 250 | 1000 | 77.5 ± 11.1% (S) | |
| Mandelic Acid | (S)-1PEA | 200 | 1000 | 77.2 ± 0.7% (S) |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol outlines the fundamental steps for the chiral resolution of racemic this compound via diastereomeric salt formation.
-
Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic this compound (1.0 equivalent) and the chosen chiral resolving agent (typically 0.5 to 1.0 equivalent) in the selected solvent at an elevated temperature to ensure complete dissolution.
-
-
Crystallization:
-
Slowly cool the solution to the desired crystallization temperature. The cooling rate should be controlled to promote the formation of well-defined crystals.
-
Agitate the mixture at a constant rate during cooling to maintain homogeneity.
-
-
Isolation of the Diastereomeric Salt:
-
Once crystallization appears complete, isolate the solid product by filtration (e.g., suction filtration).
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Dry the crystals under a vacuum.
-
-
Analysis of Purity:
-
Determine the diastereomeric purity of the isolated salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the optical rotation.
-
The enantiomeric purity of the this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) after regeneration of the enantiomer.
-
-
Regeneration of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).
-
Break the salt by adding an acid or a base to liberate the chiral resolving agent and the desired enantiomer of this compound.
-
Extract the desired enantiomer into an organic solvent and purify as necessary.
-
Protocol 2: Screening of Resolving Agents and Solvents
A screening process is often necessary to identify the optimal combination of resolving agent and solvent for a successful resolution.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol, ethanol).
-
Prepare stock solutions of various chiral resolving agents at the same molar concentration.
-
-
Salt Formation in a Multi-well Plate:
-
In a multi-well plate, dispense equal amounts of the racemic this compound stock solution into each well.
-
Add one equivalent of each resolving agent stock solution to the wells, dedicating rows or columns to specific agents.
-
Evaporate the solvent to obtain the dried diastereomeric salts.
-
-
Solubility and Crystallization Screening:
-
To each well containing the dried diastereomeric salts, add a different crystallization solvent or solvent mixture.
-
Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve and then controlled cooling) to induce crystallization.
-
Visually inspect the wells for the extent and quality of precipitation.
-
-
Analysis and Selection:
-
Analyze the supernatant from each well by chiral HPLC to determine the ratio of the two enantiomers.
-
The combination of resolving agent and solvent that provides the largest difference in the solubility of the diastereomers is the most promising for a successful resolution.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the key experimental workflows and logical relationships in troubleshooting diastereomeric crystallization.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for when no crystallization occurs.
References
scalability challenges in the production of ethyl mandelate
Welcome to the Technical Support Center for the production of ethyl mandelate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the scalability challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound?
A1: The main scalability challenges revolve around the reversible nature of the common synthesis routes, primarily the Fischer esterification of mandelic acid with ethanol. Key issues include achieving high conversion rates, managing the water byproduct which can inhibit the reaction, separating the product from unreacted starting materials and byproducts, and controlling reaction parameters to minimize side reactions and impurity formation.
Q2: Which synthesis method is most common for industrial-scale production of this compound?
A2: The Fischer-Speier esterification is a widely used method for the industrial production of esters like this compound due to its cost-effectiveness.[1][2] This method involves the acid-catalyzed reaction of mandelic acid with an excess of ethanol. The reaction is typically driven to completion by removing the water byproduct through methods like azeotropic distillation.[2][3]
Q3: What are the critical parameters to control during the Fischer esterification of mandelic acid?
A3: To ensure high yield and purity, it is crucial to control the following parameters:
-
Reactant Ratio: Using a large excess of ethanol shifts the reaction equilibrium towards the product side.[4]
-
Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) influences the reaction rate.
-
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol to ensure a reasonable reaction rate.
-
Water Removal: Continuous removal of water is essential to drive the reaction to completion.
Q4: What are common impurities in this compound production and how can they be minimized?
A4: Common impurities include unreacted mandelic acid, excess ethanol, and byproducts from side reactions. In some cases, a cocrystal of DL-mandelic acid and ethyl-DL-mandelate can form, complicating purification. Minimizing impurities involves optimizing reaction conditions to ensure complete conversion and employing robust purification methods like fractional distillation and crystallization. Impurity profiling using techniques like HPLC and GC-MS is crucial for quality control.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the production of this compound.
Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium Not Shifted) | - Increase the molar excess of ethanol to mandelic acid (e.g., from 3:1 to 5:1).- Ensure efficient removal of water using a Dean-Stark apparatus or by adding a suitable dehydrating agent.- Increase the catalyst concentration incrementally, monitoring for side reactions.- Extend the reaction time and monitor progress by TLC or GC. |
| Catalyst Deactivation | - Ensure the acid catalyst is not contaminated with water before addition.- For solid catalysts, check for fouling and consider regeneration or replacement. |
| Suboptimal Reaction Temperature | - Verify that the reaction mixture is maintaining the desired reflux temperature.- Ensure adequate heating and insulation of the reactor, especially for large volumes. |
Product Purification Challenges
| Problem | Possible Cause | Solution |
| Difficulty in separating this compound from unreacted mandelic acid | High solubility of mandelic acid in the organic phase during workup. | - After the reaction, neutralize the excess acid catalyst with a mild base (e.g., sodium bicarbonate solution).- Perform multiple extractions with a dilute basic solution to remove the more acidic mandelic acid. |
| Formation of an inseparable emulsion during aqueous workup | Similar densities of the organic and aqueous phases. | - Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which can help break the emulsion.- Allow the mixture to stand for an extended period without agitation.- If the problem persists, consider using a different extraction solvent with a greater density difference from water. |
| Co-crystallization of mandelic acid and this compound | Specific molecular interactions leading to the formation of a stable cocrystal. | - Adjust the crystallization solvent system. Experiment with different solvent polarities and mixtures.- Consider a multi-step purification process, such as distillation followed by crystallization from a different solvent. |
| Product is an oil and does not crystallize | The melting point of this compound is close to room temperature, and it can exist as a supercooled liquid. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Cool the solution slowly in an ice bath or refrigerator.- If crystallization remains challenging, purification by fractional vacuum distillation is a reliable alternative. |
Data Presentation
Table 1: Effect of Reactant Ratio on Ethyl Acetate Yield (Model for Esterification)
While specific data for this compound at an industrial scale is proprietary, the following table for ethyl acetate production via Fischer esterification illustrates the impact of reactant ratios on yield, which is a comparable system.
| Acetic Acid : Ethanol (Molar Ratio) | Yield (%) |
| 1 : 1 | 65 |
| 1 : 10 | 97 |
| 1 : 100 | 99 |
Source: Adapted from a study on Fischer esterification. This demonstrates that a significant excess of the alcohol reactant can dramatically increase the product yield.
Experimental Protocols
Key Experiment: Fischer Esterification of Mandelic Acid
This protocol outlines a general laboratory-scale procedure that can be adapted for scale-up.
Materials:
-
Mandelic Acid
-
Anhydrous Ethanol (large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene (for azeotropic water removal)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add mandelic acid, a large excess of anhydrous ethanol, and a suitable volume of toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the reaction is complete. Monitor the reaction progress using TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional vacuum distillation or crystallization.
Source: Adapted from general Fischer esterification procedures.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yield in this compound synthesis.
References
Validation & Comparative
Validating Ethyl Mandelate Purity: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like ethyl mandelate is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity, supported by experimental data and detailed methodologies.
This compound, a key chiral intermediate in the synthesis of various pharmaceuticals, necessitates precise and reliable analytical methods to quantify its enantiomeric composition. Chiral HPLC is a cornerstone technique for this purpose, offering high resolution and sensitivity. However, other methods such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also present viable alternatives. This guide will delve into the principles, protocols, and comparative performance of these techniques.
Performance Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of this compound depends on various factors including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the performance of chiral HPLC and chiral GC based on available data for mandelic acid derivatives.
| Parameter | Chiral HPLC | Chiral Gas Chromatography (GC) |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Cyclodextrin-based (e.g., Permethylated β-cyclodextrin) |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol | Helium |
| Selectivity (α) | Generally high for mandelic acid derivatives. | Good selectivity reported for mandelic acid esters (e.g., α > 1.045 for this compound on a β-cyclodextrin selector)[1]. |
| Resolution (Rs) | Baseline resolution is achievable for mandelic acid compounds[2]. | Good resolution of enantiomers[1]. |
| Analysis Time | Can be optimized for rapid separation[3]. | Typically offers fast analysis times[4]. |
| Limit of Detection (LOD) | Generally low, suitable for trace impurity analysis. | High sensitivity with Flame Ionization Detector (FID). |
| Limit of Quantification (LOQ) | Can be established at low concentrations for accurate quantification. | Precise quantification is achievable. |
Experimental Protocols
Reproducible and robust experimental protocols are essential for the accurate validation of this compound purity. Below are detailed methodologies for chiral HPLC, and as an alternative, chiral GC.
Chiral HPLC Method for this compound
This protocol is based on established methods for the separation of mandelic acid and its derivatives on polysaccharide-based chiral stationary phases.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Alternative Method: Chiral Gas Chromatography (GC)
This protocol is adapted from methods for the chiral separation of mandelic acid esters using cyclodextrin-based capillary columns.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Permethylated β-cyclodextrin stationary phase (e.g., 25 m x 0.22 mm).
Chromatographic Conditions:
-
Carrier Gas: Helium.
-
Oven Temperature Program: 80°C to 170°C.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Injection Mode: Split.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
Method Validation Workflow
A systematic workflow is crucial for the validation of any analytical method for purity determination.
Synthesis of this compound and Potential Impurities
The most common method for synthesizing this compound is the Fischer esterification of mandelic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid. Understanding the synthesis pathway is crucial for identifying potential process-related impurities.
Potential Impurities Include:
-
Unreacted Starting Material: Residual mandelic acid.
-
Side Products: Diethyl ether, formed from the acid-catalyzed dehydration of ethanol.
-
Degradation Products: Impurities can also arise from the degradation of the final product during manufacturing or storage.
Conclusion
Chiral HPLC stands out as a robust and widely applicable technique for the validation of this compound purity, offering excellent resolution and sensitivity. The use of polysaccharide-based chiral stationary phases in normal-phase mode is a well-established starting point for method development. Chiral GC presents a fast and sensitive alternative, particularly suitable for thermally stable and volatile compounds. The choice between these methods will be guided by the specific requirements of the analysis, including the need for high throughput, the nature of the sample matrix, and the availability of instrumentation. A thorough method validation, following a systematic workflow, is imperative to ensure the accuracy and reliability of the enantiomeric purity determination of this compound for its application in the pharmaceutical industry.
References
- 1. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Ethyl Mandelate as a Chiral Derivatizing Agent for NMR Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration of chiral molecules is a critical task. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful and accessible method for this purpose. This guide offers an objective comparison of ethyl mandelate as a CDA against other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate agent for your analytical needs.
The fundamental principle behind the use of CDAs is the conversion of a mixture of enantiomers, which are indistinguishable in a standard NMR experiment, into a mixture of diastereomers. These diastereomers possess distinct chemical and physical properties, leading to different chemical shifts (δ) in the NMR spectrum. The magnitude of the chemical shift difference (Δδ) between the diastereomers is a key indicator of the CDA's effectiveness.
Comparison of this compound with Alternative Chiral Derivatizing Agents
This compound, a derivative of mandelic acid, offers a cost-effective and readily available option for the chiral derivatization of alcohols and amines. Its performance is often compared to that of other widely used CDAs, most notably Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
The choice of a CDA is crucial for successful enantiomeric discrimination. An ideal agent should react quantitatively with the analyte without causing racemization, and the resulting diastereomers should exhibit large, baseline-resolved chemical shift differences (Δδ) for one or more corresponding proton signals in the ¹H NMR spectrum.
Data Presentation: A Quantitative Comparison of Chemical Shift Differences (Δδ)
The following table summarizes the reported ¹H NMR chemical shift differences (Δδ) for diastereomeric esters formed from the reaction of a chiral secondary alcohol with mandelic acid, a close analogue of this compound. This data provides a quantitative measure of the efficacy of mandelate-based CDAs in resolving enantiomers.
Table 1: ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Mandelate Esters
| R1 Group (of alcohol) | R2 Group (of alcohol) | Δδ (ppm) |
| t-Bu | Me | -0.15 |
| t-Bu | Et | -0.22 |
| Ph | t-Bu | +0.24 |
| Reference | [1] |
Note: The sign of the Δδ value can be used in the determination of absolute configuration based on established conformational models.[1]
While specific data for this compound is less commonly tabulated in direct comparative studies, the data for mandelic acid provides a strong indication of the expected performance. The larger the absolute Δδ value, the more effective the CDA is at differentiating the enantiomers, allowing for more accurate integration and determination of enantiomeric excess. For comparison, Mosher's acid (MTPA) is renowned for inducing large Δδ values, particularly in ¹⁹F NMR spectroscopy, due to the presence of the trifluoromethyl group.[2]
Experimental Protocols
Detailed and reliable experimental protocols are essential for obtaining accurate and reproducible results. Below are standardized procedures for the derivatization of chiral alcohols and primary amines for NMR analysis.
Experimental Protocol for Derivatization of a Chiral Secondary Alcohol with a Chiral Carboxylic Acid (e.g., Mandelic Acid/Ethyl Mandelate)
This protocol describes a general procedure for the esterification of a chiral secondary alcohol with a chiral carboxylic acid, such as (R)- or (S)-mandelic acid, a precursor to this compound. The same principle applies to the direct use of enantiomerically pure this compound if it is commercially available or synthesized beforehand.
Materials:
-
Chiral secondary alcohol (~5-10 mg, 1.0 eq)
-
Enantiomerically pure (R)- or (S)-Mandelic Acid (1.1 - 1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Anhydrous reaction vial or NMR tube
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: In a clean, dry reaction vial under an inert atmosphere, dissolve the chiral alcohol in approximately 0.5 mL of anhydrous deuterated solvent.
-
Addition of Reagents: To the solution, add DMAP, followed by the enantiomerically pure mandelic acid.
-
Initiation of Reaction: Add DCC to the mixture. The formation of a precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the alcohol. The reaction can be monitored by thin-layer chromatography (TLC) or by acquiring periodic NMR spectra until the signal of the starting alcohol is no longer observed.
-
NMR Analysis: Once the reaction is complete, the mixture can often be directly analyzed by NMR. If the DCU precipitate interferes with the spectrum quality, the sample can be filtered through a small plug of cotton or glass wool into a clean NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for accurate integration of the signals corresponding to the two diastereomers.
-
Determination of Enantiomeric Excess: The enantiomeric excess (% ee) can be calculated from the integration values (I₁ and I₂) of the well-resolved signals of the two diastereomers using the formula: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100.
Experimental Protocol for Derivatization of a Chiral Primary Amine
For chiral primary amines, a common and effective method involves a three-component condensation reaction. While this protocol does not directly use this compound, it represents a state-of-the-art method for amine derivatization for NMR analysis.[3][4]
Materials:
-
Chiral primary amine (~0.05 mmol, 1.0 eq)
-
2-Formylphenylboronic acid (1.0 eq)
-
Enantiomerically pure (S)-1,1'-bi-2-naphthol (BINOL) (1.1 eq)
-
Chloroform-d (CDCl₃)
-
NMR tube
Procedure:
-
Mixing of Reagents: In an NMR tube, combine the chiral primary amine, 2-formylphenylboronic acid, and (S)-BINOL.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the NMR tube and cap it.
-
Reaction: Gently agitate the tube to dissolve the reagents and initiate the reaction. The formation of diastereomeric iminoboronate esters is typically rapid and proceeds at room temperature.
-
NMR Analysis: The sample is ready for NMR analysis once the reagents have dissolved and reacted.
-
Data Acquisition and Analysis: Acquire a ¹H NMR spectrum. The imino proton signals of the resulting diastereomeric iminoboronate esters are often well-resolved and can be integrated to determine the enantiomeric ratio.
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Conclusion
This compound serves as a valuable and economical chiral derivatizing agent for the NMR analysis of chiral alcohols and amines. While comprehensive, direct comparative studies with other CDAs are not as prevalent in the literature as for agents like Mosher's acid, the available data for mandelic acid suggests it is an effective tool for generating diastereomers with resolvable chemical shift differences. The choice between this compound and other CDAs will depend on the specific analyte, the desired level of resolution, and cost considerations. For highly sensitive applications or when analyzing complex molecules, more specialized agents like MTPA may offer advantages, particularly with the use of ¹⁹F NMR. However, for many routine applications in research and development, this compound provides a reliable and accessible method for the determination of enantiomeric purity.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lipase Enzymes for the Resolution of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective resolution of racemic ethyl mandelate is a critical step in the synthesis of numerous pharmaceutical intermediates and fine chemicals. Lipases, with their inherent stereoselectivity, offer a powerful biocatalytic tool for achieving high enantiopurity under mild reaction conditions. This guide provides an objective comparison of various lipase enzymes for the kinetic resolution of this compound and structurally similar mandelic acid esters, supported by experimental data from peer-reviewed literature.
Performance of Lipases in the Resolution of Mandelic Acid Esters
The efficiency of lipase-catalyzed resolution is highly dependent on the specific enzyme, its form (free or immobilized), the reaction medium, and the acyl donor. Below is a summary of the performance of several common lipases in the resolution of mandelic acid esters.
| Lipase Source | Substrate | Reaction Type | Enantiomeric Excess (ee) of Product | Conversion (%) | Key Findings & Reference |
| Pseudomonas sp. | Methyl (RS)-mandelate | Acylation with vinyl acetate | 98% (for remaining R-mandelate) | ~60% | The free (R)-mandelate was recovered as the unreacted substrate with high enantiopurity.[1] |
| Penicillium roqueforti | Methyl O-butyryl-(RS)-mandelates | Deacylation with butanol | 97% (for S-mandelate) | ~40% | Produced (S)-mandelates with high enantiomeric excess through alcoholysis.[1] |
| Pseudomonas cepacia (immobilized on MOFs) | (R, S)-4-chloromandelic acid | Transesterification with vinyl acetate | 98.7% (for the product) | 47.6% | Immobilization on a metal-organic framework (UiO-67(Zr)) significantly boosted the enantioselectivity of the lipase. |
| Candida rugosa | Racemic butyl mandelate | Enantioselective hydrolysis | 68.15% | Not specified | The immobilized lipase was used to obtain optically pure compounds. |
| Pseudomonas fluorescens | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | Good selectivity | Not specified | Demonstrated to be one of the best performing enzymes for the resolution of these substrates.[2] |
| Candida antarctica Lipase B (CALB) | (R,S)-flurbiprofen | Enantioselective esterification | 89.6% | Not specified | Immobilized CALB showed significantly higher conversion values compared to the free enzyme. |
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
The following diagram illustrates a typical experimental workflow for the kinetic resolution of a racemic ester, such as this compound, using a lipase.
References
A Comparative Guide to the Resolution of Ethyl Mandelate: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure mandelic acid and its derivatives, such as ethyl mandelate, is a critical step in the synthesis of numerous pharmaceuticals and fine chemicals. The separation of racemic mixtures of this compound into its constituent enantiomers can be achieved through several methods, broadly categorized as enzymatic and chemical resolution. This guide provides a comprehensive cost-benefit analysis of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance and Cost Comparison
The choice between enzymatic and chemical resolution hinges on a variety of factors, including cost, desired purity, scalability, and environmental impact. Below is a summary of the key quantitative and qualitative aspects of each method.
| Parameter | Enzymatic Resolution (Lipase-catalyzed) | Chemical Resolution (Diastereomeric Salt Crystallization) |
| Resolving Agent | Lipase (e.g., Novozym 435, Pseudomonas cepacia lipase) | Chiral Resolving Agent (e.g., (1R,2S)-(-)-Ephedrine, L-Phenylalanine) |
| Typical Yield | ~45-50% (for the desired enantiomer) | Variable, can be up to 80% for the desired diastereomeric salt[1] |
| Enantiomeric Excess (ee) | Often >95%, can exceed 99% | Variable, often requires recrystallization to achieve >90% ee[1] |
| Key Reagents & Estimated Cost | - Immobilized Lipase (e.g., Novozym 435): ~$26.32/g - Acyl donor (e.g., vinyl acetate) | - (1R,2S)-(-)-Ephedrine: ~
|
| Process Conditions | Mild (room temperature to moderate heat), neutral pH | Often requires heating and cooling cycles, use of acids/bases |
| Environmental Impact | Generally lower, biodegradable catalysts, less hazardous waste | Can generate significant solvent and chemical waste |
| Scalability | Readily scalable, especially with immobilized enzymes | Can be challenging to scale up crystallization processes consistently |
Deeper Dive: A Cost-Benefit Analysis
A holistic evaluation of enzymatic and chemical resolution extends beyond the initial reagent costs to include factors like solvent consumption, energy usage, waste disposal, and downstream processing.
Cost Analysis
| Cost Factor | Enzymatic Resolution | Chemical Resolution |
| Catalyst/Reagent Cost | Higher initial cost for enzymes, but reusability of immobilized enzymes can lower the effective cost per batch. | Lower initial cost for common resolving agents. |
| Solvent Consumption | Often performed in organic solvents, but solvent-free options are possible. Overall solvent usage can be lower. | Typically requires significant volumes of solvents for crystallization and washing. |
| Energy Consumption | Lower, as reactions are often run at or near room temperature. | Higher, due to the need for heating to dissolve salts and cooling to induce crystallization. |
| Waste Disposal | Generates less hazardous waste. Enzymes are biodegradable. | Generates salt by-products and larger volumes of solvent waste, which can be costly to dispose of. |
| Downstream Processing | Simpler workup, often involving filtration of the enzyme and solvent removal. | More complex, requiring neutralization, extraction, and solvent recovery steps. This can contribute significantly to overall costs. |
| Process Mass Intensity (PMI) | Generally lower PMI, indicating a "greener" and more efficient process in terms of mass of materials used per mass of product. | Typically higher PMI due to high solvent usage and reagent stoichiometry. |
Benefit Analysis
| Benefit | Enzymatic Resolution | Chemical Resolution |
| Selectivity | High enantioselectivity, often leading to very high enantiomeric excess without the need for multiple optimization steps. | Selectivity is dependent on the formation of well-defined diastereomeric crystals, which can be unpredictable. |
| "Green" Chemistry | Aligns well with the principles of green chemistry due to mild reaction conditions, biodegradable catalysts, and reduced waste. | Less environmentally friendly due to high solvent consumption and generation of chemical waste. |
| Process Robustness | Can be highly reproducible, especially with well-characterized immobilized enzymes. | Crystallization processes can be sensitive to small changes in conditions (temperature, cooling rate, impurities), affecting reproducibility. |
| Theoretical Yield | Limited to a theoretical maximum of 50% for the desired enantiomer in a standard kinetic resolution. | The yield of the desired diastereomer can be higher than 50%, but the overall yield of the final enantiomer after salt breaking and isolation is often lower. |
Experimental Protocols
Detailed methodologies for both enzymatic and chemical resolution of this compound are provided below.
Enzymatic Resolution of this compound using Pseudomonas cepacia Lipase
Materials:
-
Racemic this compound
-
Pseudomonas cepacia lipase (immobilized or free)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane)
-
Phosphate buffer (pH 7, for hydrolysis reactions if applicable)
-
Magnetic stirrer and heating plate
-
Reaction vessel
Procedure:
-
To a solution of racemic this compound (1 equivalent) in the chosen anhydrous organic solvent, add vinyl acetate (2-3 equivalents).
-
Add Pseudomonas cepacia lipase (typically 10-50 mg per mmol of substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining this compound and the formed acetylated product.
-
The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted substrate and the product.
-
Once the desired conversion is reached, separate the lipase by filtration. If an immobilized enzyme is used, it can be washed and reused.
-
Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.
-
The resulting mixture of unreacted this compound and the acetylated enantiomer can be separated by column chromatography.
Chemical Resolution of Mandelic Acid using (1R,2S)-(-)-Ephedrine
Note: This protocol is for the resolution of mandelic acid. The resolved mandelic acid can then be esterified to produce the desired this compound enantiomer.
Materials:
-
Racemic mandelic acid
-
(1R,2S)-(-)-Ephedrine
-
95% Ethanol
-
6 M Hydrochloric acid (HCl)
-
tert-Butyl methyl ether (TBME)
-
Beakers, flasks, and other standard laboratory glassware
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve equimolar amounts of racemic mandelic acid and (1R,2S)-(-)-ephedrine in 95% ethanol at room temperature.
-
Allow the solution to stand for several hours to allow for the crystallization of the less soluble diastereomeric salt, (-)-ephedrinium (-)-mandelate.[1][2]
-
Collect the precipitated crystals by vacuum filtration. The yield of the crude salt can be around 80%.[1]
-
To improve purity, the collected salt can be recrystallized from a minimal amount of hot ethanol.
-
Neutralize the isolated diastereomeric salt with 6 M HCl.
-
Extract the mixture with tert-butyl methyl ether (TBME).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the resolved (R)-(-)-mandelic acid. An optical purity of around 90% can be achieved without recrystallization of the salt.
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for both enzymatic and chemical resolution.
Caption: Workflow for lipase-catalyzed kinetic resolution.
References
A Comparative Guide: Ethyl Mandelate vs. Mosher's Acid for Determining Enantiomeric Purity
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral derivatizing agents (CDAs), provides a powerful method for this purpose. This guide offers a detailed comparison of the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and ethyl mandelate for the determination of enantiomeric purity of chiral alcohols and amines.
Principle of Chiral Derivatization for NMR Analysis
Enantiomers are chemically and physically identical in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy. Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte (e.g., an alcohol or amine) to form a mixture of diastereomers. Unlike enantiomers, diastereomers have distinct physical and chemical properties, which leads to different chemical shifts in their NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess of the original analyte.[1]
Performance Comparison: this compound vs. Mosher's Acid
While Mosher's acid is a widely used and well-documented CDA, this compound, a derivative of mandelic acid, presents a viable alternative. The choice between these two agents often depends on the specific analyte, desired resolution of NMR signals, and experimental conditions.
Theoretical Advantages of Mandelate Esters:
Theoretical studies and some experimental data suggest that esters derived from mandelic acid may exhibit larger chemical shift differences (Δδ) between diastereomers compared to Mosher's esters (MTPA esters).[2] This is attributed to the formation of a more rigid conformation in mandelate esters due to hydrogen bonding, which can enhance the anisotropic effects of the phenyl ring, leading to greater separation of NMR signals.[2]
Quantitative Data Comparison:
The efficacy of a CDA is primarily assessed by the magnitude of the chemical shift difference (Δδ = |δ_diastereomer1 - δ_diastereomer2|) between the signals of the resulting diastereomers. A larger Δδ value facilitates more accurate integration and, consequently, a more reliable determination of enantiomeric excess.
The following table summarizes reported ¹H NMR chemical shift differences for diastereomeric esters formed from various chiral alcohols with mandelic acid and Mosher's acid. Note: Data for this compound is not directly available in the reviewed literature; therefore, data for mandelic acid is used as a proxy, assuming a similar conformational model and anisotropic effect.
| Chiral Analyte (Alcohol) | Derivatizing Agent | Analyzed Proton(s) | Δδ (ppm) | Reference(s) |
| 1-Phenylethanol | Mandelic Acid | -CH(OH)- | ~0.1 | [3] |
| 1-Phenylethanol | Mosher's Acid | -CH(OH)- | 0.05 - 0.15 | [4] |
| 2-Butanol | Mandelic Acid | -CH(OH)- | ~0.05 | |
| 2-Butanol | Mosher's Acid | -CH(OH)- | 0.03 - 0.10 | |
| Menthol | Mandelic Acid | Various | 0.02 - 0.20 | |
| Menthol | Mosher's Acid | Various | 0.01 - 0.15 |
Key Observations:
-
Signal Separation: Based on the available data for mandelic acid, it appears to induce comparable, and in some cases potentially larger, chemical shift differences compared to Mosher's acid for similar analytes.
-
¹⁹F NMR Advantage of Mosher's Acid: A significant advantage of Mosher's acid is the presence of the trifluoromethyl (-CF₃) group. This allows for the use of ¹⁹F NMR spectroscopy, which often provides a clean spectrum with well-separated singlets for the two diastereomers, simplifying quantification.
-
Cost and Availability: Mandelic acid and its simple esters like this compound are generally more cost-effective and readily available than Mosher's acid.
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are the general protocols for the derivatization of a chiral alcohol with this compound and Mosher's acid for NMR analysis.
Protocol 1: Derivatization with this compound
This protocol is inferred from general esterification procedures and protocols for mandelic acid.
Materials:
-
Chiral alcohol
-
(R)- or (S)-Ethyl mandelate (enantiomerically pure)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a dry NMR tube or small vial, dissolve the chiral alcohol (1.0 equivalent, ~5-10 mg) and DMAP (0.1 equivalents) in anhydrous DCM (~0.5 mL).
-
Add (R)- or (S)-ethyl mandelate (1.2 equivalents).
-
Add DCC (1.2 equivalents) to the solution.
-
Seal the container and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in CDCl₃ for ¹H NMR analysis.
-
Repeat the procedure using the other enantiomer of this compound to aid in signal assignment and confirm the results.
Protocol 2: Derivatization with Mosher's Acid (MTPA)
This is a well-established protocol for the formation of Mosher's esters.
Materials:
-
Chiral alcohol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane and DMAP
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Two separate reactions are required.
-
Reaction A: In a dry NMR tube or small vial, dissolve the chiral alcohol (1.0 equivalent, ~5-10 mg) in anhydrous pyridine (~0.5 mL).
-
Add (R)-MTPA-Cl (1.2 equivalents) to the solution.
-
Seal the container and gently agitate. Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion.
-
Reaction B: In a separate, dry NMR tube or vial, repeat steps 2-4 using (S)-MTPA-Cl.
-
The reaction mixtures can often be analyzed directly by NMR. If necessary, a simple aqueous work-up can be performed.
-
Acquire ¹H and/or ¹⁹F NMR spectra of both diastereomeric samples in CDCl₃.
Mandatory Visualizations
The following diagrams illustrate the derivatization reactions and the general workflow for determining enantiomeric purity using these chiral derivatizing agents.
References
Safety Operating Guide
Proper Disposal of Ethyl Mandelate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of ethyl mandelate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. According to safety data sheets, this compound is classified as a substance that causes serious eye irritation.[1][2][3] Therefore, personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves are required.
-
Skin Protection: A laboratory coat or other protective clothing should be worn to avoid skin contact.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to collect it as chemical waste for pickup by a licensed waste disposal company. It is considered a relatively unreactive organic reagent and should be collected in a designated container. Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or feed.
1. Waste Collection:
- Designate a specific, properly labeled waste container for this compound and other similar organic chemical waste. The container should be made of a material compatible with organic esters.
- The label should clearly state "Hazardous Waste" and list the chemical name, "this compound."
2. Storage of Waste:
- Keep the waste container tightly closed when not in use.
- Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
- Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
3. Disposal of Contaminated Materials:
- Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.
- Place these solid waste materials into a designated, sealed bag or container and dispose of them as solid chemical waste.
4. Empty Container Disposal:
- Empty containers that previously held this compound must be managed appropriately.
- Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
- Collect the rinsate as hazardous waste and add it to your liquid organic waste container.
- After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original label. Always check local regulations for specific requirements.
5. Arranging for Pickup:
- Once the waste container is full, arrange for it to be collected by a licensed hazardous waste disposal company.
- Ensure all necessary paperwork, such as a hazardous waste manifest, is completed in accordance with institutional and regulatory requirements.
Key Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 774-40-3 | |
| Primary Hazard | Causes serious eye irritation (H319) | |
| Disposal Method | Collection for a licensed waste disposal company | |
| Container Type | Labeled, sealed, and compatible with organic esters |
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
